5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIMPFRVQQOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406678 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-49-3 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may consider this compound as a synthetic intermediate or building block.
Core Physical and Chemical Properties
This compound is an organic compound featuring a tetralin core functionalized with a sulfonyl chloride group. This combination of a partially saturated bicyclic aromatic system and a reactive sulfonyl chloride moiety makes it a potentially useful intermediate in organic synthesis.
Physical Property Data
The available quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted or estimated and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂S | PubChem[1] |
| Molecular Weight | 230.71 g/mol | PubChem[1] |
| CAS Number | 61551-49-3 | Chemical Suppliers |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Melting Point | 58 °C | ChemicalBook[2] |
| Boiling Point | 341.8 ± 31.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.2542 g/cm³ (Estimated) | - |
| Solubility | Low in water | ACS Publications[3][4][5][6] |
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a moderate level initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point (58 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.
Boiling Point Determination (Thiele Tube Method - for predicted value)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Density Determination (Volume Displacement Method)
Objective: To determine the mass per unit volume of the solid compound.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which the compound is insoluble (e.g., water, given its low solubility)
Procedure:
-
Weigh a sample of this compound using an analytical balance to determine its mass.
-
Fill a graduated cylinder with a known volume of the chosen liquid.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial volume readings.
-
Calculate the density using the formula: Density = Mass / Volume.
Synthetic Utility and Potential Applications
While direct biological activity data for this compound is not documented in the reviewed literature, its primary utility is expected to be as a chemical intermediate. Sulfonyl chlorides are versatile reagents in organic synthesis, most commonly used for the preparation of sulfonamides and sulfonate esters.
The general reaction to form a sulfonamide, a common motif in many pharmaceutical compounds, is depicted in the workflow below.
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathways and Biological Context
Extensive searches of the scientific literature did not reveal any studies directly implicating this compound in specific signaling pathways or as a modulator of any biological targets. Its relevance to drug development would likely be as a scaffold or intermediate for the synthesis of more complex molecules that may possess biological activity. The tetralin and sulfonamide moieties are present in numerous biologically active compounds, suggesting that derivatives of this compound could be of interest for screening in various therapeutic areas. However, at present, there is no specific biological data available for the title compound itself.
Conclusion
This compound is a readily characterizable solid organic compound with a defined melting point. While some of its other physical properties are based on predictions, they can be determined experimentally using standard laboratory techniques. The primary value of this compound for researchers in drug discovery and development lies in its potential as a synthetic building block, particularly for the synthesis of novel sulfonamide derivatives. Further research would be required to synthesize and evaluate such derivatives to determine any potential biological activity and their relevance to specific signaling pathways.
References
- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
tetralin-6-sulfonyl chloride chemical structure and CAS number 61551-49-3
CAS Number: 61551-49-3
This technical guide provides a comprehensive overview of tetralin-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, synthesis, reactivity, and its significant role in the development of novel therapeutics.
Chemical Structure and Properties
Tetralin-6-sulfonyl chloride, also known as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, possesses a fused ring system consisting of a benzene ring fused to a cyclohexane ring, with a sulfonyl chloride group attached at the 6th position of the tetralin core.
| Property | Value |
| CAS Number | 61551-49-3[1][2][3] |
| Molecular Formula | C₁₀H₁₁ClO₂S[1][3] |
| Molecular Weight | 230.71 g/mol [1] |
| Synonyms | This compound, 6-Tetralinsulfonyl chloride[2] |
Synthesis
The primary method for the synthesis of tetralin-6-sulfonyl chloride is the chlorosulfonation of tetralin. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring of the tetralin moiety.
Experimental Protocol: Chlorosulfonation of Tetralin
Materials:
-
Tetralin
-
Chlorosulfonic acid
-
1,2-Dichloroethane (or other suitable inert solvent)
-
Ice
-
Water
-
Sodium hydroxide (for neutralization)
-
Benzene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool chlorosulfonic acid (approximately 2.5 molar equivalents) in an ice-water bath to 12-15°C. The reaction should be conducted in a well-ventilated fume hood.
-
Slowly add tetralin (1 molar equivalent) to the cooled chlorosulfonic acid over a period of about 15 minutes, maintaining the temperature of the reaction mixture around 15°C. Vigorous evolution of hydrogen chloride gas will occur.
-
After the addition is complete, heat the reaction mixture to 60°C for approximately two hours to ensure the completion of the reaction. The disappearance of gas bubbles can indicate the reaction's endpoint.[4]
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring. This step should also be performed in a fume hood due to the exothermic reaction and the release of HCl gas.[4]
-
The solid tetralin-6-sulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash it thoroughly with cold water to remove any remaining acid.[4]
-
For purification, the crude product can be dried and recrystallized from a suitable solvent such as dry benzene.[4]
Logical Workflow for Synthesis:
Reactivity and Applications in Drug Development
The sulfonyl chloride group of tetralin-6-sulfonyl chloride is a highly reactive electrophile, making it a valuable precursor for the synthesis of a wide array of derivatives, particularly sulfonamides. The reaction with primary or secondary amines in the presence of a base readily yields the corresponding N-substituted tetralin-6-sulfonamides.
This reactivity is pivotal in medicinal chemistry, as the tetralin scaffold is a constituent of numerous biologically active molecules, including anticancer and antidepressant agents.[5] The sulfonamide group itself is a key pharmacophore in a variety of drugs, known to impart desirable physicochemical and biological properties.
Role in the Synthesis of Bioactive Molecules
Derivatives of tetralin-6-sulfonyl chloride have shown significant potential in various therapeutic areas:
-
Anticancer Activity: The tetralin moiety is found in several anticancer drugs, and novel tetralin derivatives are continuously being explored for their antitumor properties.[6] Studies have shown that certain tetralin-based compounds can induce apoptosis in cancer cells through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7] Some tetralin derivatives have also been investigated for their potential to target signaling pathways such as PI3K-Akt, EGFR, MAPK, mTOR, Rap1, and Ras.[8]
-
Anti-diabetic Activity: Tetralin-sulfonamide derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the management of type 2 diabetes.[9][10]
-
Bradykinin B1 Receptor Antagonists: Aryl sulfonamides containing a tetralin allylic amine structure have been identified as potent and selective antagonists of the bradykinin B1 receptor, which is implicated in pain and inflammation.[11]
Signaling Pathway Involvement of Tetralin Derivatives:
Quantitative Biological Data of Tetralin Derivatives
The following table summarizes the in vitro anticancer activity of some tetralin-containing compounds, demonstrating the therapeutic potential of this scaffold.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 3a | Hela (Cervix Carcinoma) | 3.5 | [12][13] |
| 3a | MCF-7 (Breast Carcinoma) | 4.5 | [12][13] |
| 6a | Hela (Cervix Carcinoma) | 7.1 | [12] |
| 6b | Hela (Cervix Carcinoma) | 10.9 | [12] |
| 7a | Hela (Cervix Carcinoma) | 8.1 | [12] |
| 7b | Hela (Cervix Carcinoma) | 5.9 | [12] |
| 7c | Hela (Cervix Carcinoma) | 6.5 | [12] |
Note: The compounds listed are derivatives synthesized from a tetralin precursor and do not directly represent tetralin-6-sulfonyl chloride itself but illustrate the biological relevance of the tetralin core.
Conclusion
Tetralin-6-sulfonyl chloride is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis via chlorosulfonation of tetralin and the high reactivity of the sulfonyl chloride group allow for the facile generation of diverse libraries of compounds. The demonstrated biological activities of tetralin-sulfonamide derivatives, particularly in the areas of oncology and metabolic diseases, underscore the importance of this scaffold in the design of novel therapeutic agents. Further exploration of derivatives of tetralin-6-sulfonyl chloride holds considerable promise for the identification of new drug candidates with improved efficacy and selectivity.
References
- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigating C7 modified tetrandrine derivatives for synthesis anti-hepatocellular carcinoma activity and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design and synthesis of new tetralin-sulfonamide derivatives as potent anti-diabetics and DPP-4 inhibitors: 2D & 3D QSAR, in vivo radiolabeling and bio distribution studies-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. Aryl sulfonamides containing tetralin allylic amines as potent and selective bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in organic solvents
An In-depth Technical Guide on the Solubility of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 61551-49-3) is a sulfonyl chloride derivative of tetralin that serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules.[1][2][3] A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for quantitative solubility determination, and a typical synthetic workflow. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its likely behavior based on the known properties of analogous aryl sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride.[1][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 61551-49-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂S | [1] |
| Molecular Weight | 230.71 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 58°C | |
| Calculated LogP | 3.3 |
Expected Solubility Profile
Based on the general principle of "like dissolves like" and data from analogous compounds such as benzenesulfonyl chloride, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.[1][2][4] The presence of the nonpolar tetralin ring structure combined with the polar sulfonyl chloride group suggests good solubility in solvents with moderate to low polarity.
The following table summarizes the expected qualitative solubility.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar sulfonyl chloride group can interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These are excellent solvents for a wide range of organic compounds, including sulfonyl chlorides. |
| Ethers | Diethyl ether, Dioxane | Soluble | Ethers are good solvents for many organic reagents.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble (with potential for reaction) | While likely soluble, sulfonyl chlorides can react with alcohols to form sulfonate esters, especially at elevated temperatures or in the presence of a base.[2] |
| Hydrocarbons | Hexane, Toluene, Benzene | Sparingly Soluble to Soluble | The nonpolar tetralin moiety should promote solubility in hydrocarbon solvents.[1] |
| Aqueous | Water | Insoluble | Sulfonyl chlorides are generally insoluble in water and can undergo slow hydrolysis to the corresponding sulfonic acid.[2] |
Experimental Protocol for Quantitative Solubility Determination
A reliable method for determining the precise solubility of this compound is the isothermal shake-flask method.[7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[8]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.
Caption: Workflow for Quantitative Solubility Determination.
Synthetic Workflow: Sulfonamide Formation
This compound is a key reactant in the synthesis of sulfonamides, a class of compounds with significant pharmaceutical applications. The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
Caption: General Synthesis of Sulfonamides.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, its solubility profile can be reliably predicted based on its chemical structure and the known behavior of similar sulfonyl chlorides. It is expected to be soluble in common aprotic and chlorinated organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust methodology. The utility of this compound as a synthetic intermediate, particularly for the formation of sulfonamides, underscores the importance of understanding its solubility for optimizing reaction conditions and product purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. who.int [who.int]
- 8. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Spectral Analysis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This document details the expected spectral characteristics, experimental protocols for data acquisition, and a workflow for spectroscopic analysis, serving as a vital resource for the identification and characterization of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectral data for this compound, providing a quantitative reference for laboratory analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | Aromatic Protons |
| Data not available in search results | - | - | Aliphatic Protons (C5, C8) |
| Data not available in search results | - | - | Aliphatic Protons (C6, C7) |
¹³C NMR (Carbon NMR) Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | Aliphatic Carbons |
Note: Specific experimental ¹H and ¹³C NMR chemical shift values for this compound were not publicly available in the searched resources. The table structure is provided as a template for experimental data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1600 & ~1475 | Medium-Weak | Aromatic C=C Bending |
| 1410-1370 | Strong | S=O Asymmetric Stretch |
| 1204-1166 | Strong | S=O Symmetric Stretch |
| ~800-600 | Strong | C-S Stretch |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 230/232 | Moderate | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 195 | High | [M-Cl]⁺ |
| 131 | High | [M-SO₂Cl]⁺ |
| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data collection.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.
-
Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added and thoroughly mixed with the sample.
-
The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
A background spectrum of the KBr pellet or the empty sample compartment is recorded.
-
The sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):
-
The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.
-
The eluent from the GC is introduced into the mass spectrometer.
-
Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.
Instrumentation and Data Acquisition:
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
The mass spectrum is scanned over a mass range that includes the molecular weight of the compound (e.g., m/z 50-350).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
An In-depth Technical Guide to the 1H NMR Spectrum of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted quantitative 1H NMR data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 | ~7.85 | d | ~8.4 | 1H |
| H-3 | ~7.70 | dd | ~8.4, ~2.0 | 1H |
| H-4 | ~7.25 | d | ~2.0 | 1H |
| H-5, H-8 | ~2.80 | t | ~6.0 | 4H |
| H-6, H-7 | ~1.80 | m | - | 4H |
Disclaimer: These are predicted values and may vary slightly from experimental results.
Structural Assignment
The chemical structure of this compound with proton assignments is illustrated below. This diagram provides a visual reference for the interpretation of the 1H NMR data.
Caption: Structure of this compound with proton numbering.
Experimental Protocols
A standard experimental protocol for acquiring the 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Parameters:
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Pulse Width: A 30° pulse width is typically used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be set.
-
Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The signals are integrated to determine the relative number of protons.
-
The chemical shifts (δ) are referenced to the TMS signal, and coupling constants (J) are measured.
Synthetic Workflow
This compound is typically synthesized from 1,2,3,4-tetrahydronaphthalene (tetralin) via chlorosulfonation. The following diagram illustrates this key synthetic transformation.
Caption: Synthesis of the target compound from tetralin.
This guide provides a comprehensive overview of the 1H NMR spectrum of this compound, essential for its application in research and development. The provided data and protocols are based on established principles of NMR spectroscopy and organic synthesis.
An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its reactivity and applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
This compound, also known as tetralin-6-sulfonyl chloride, is an aromatic sulfonyl chloride featuring a tetralin scaffold.[1][2] This structure imparts a unique combination of aromatic reactivity and a partially saturated, non-planar ring system, making it a valuable building block for diverse molecular architectures.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO₂S | [3][4] |
| Molecular Weight | 230.71 g/mol | [3][4] |
| CAS Number | 61551-49-3 | [3][4] |
| Appearance | Solid | [2] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 341.8 ± 31.0 °C (predicted) | [2] |
| Purity | ≥97% (commercially available) | [4] |
| Storage | 4°C, sealed storage, away from moisture | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the tetralin ring and the aliphatic protons of the saturated ring are expected. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine. |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorosulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin).[5] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring of the tetralin molecule.
Detailed Experimental Protocol: Chlorosulfonation of Tetralin
This protocol is a representative procedure for the synthesis of this compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,2,3,4-tetrahydronaphthalene (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reactivity and Applications in Drug Development
The sulfonyl chloride functional group is a potent electrophile, making this compound a versatile reagent for introducing the tetralin-2-sulfonyl moiety into various molecules.
Synthesis of Sulfonamides
A primary application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines.[6] Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.
The tetralin moiety can serve as a scaffold to orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets. The sulfonamide linkage provides a stable, polar connection point and can participate in hydrogen bonding interactions within a receptor's active site.
While specific drugs derived directly from this compound are not prominently documented in the readily available literature, its structural motifs are present in various biologically active compounds. The combination of the tetralin framework and the sulfonamide group makes it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.
Safety and Handling
This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It is also sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of the sulfonyl chloride group, allows for the straightforward synthesis of a variety of sulfonamide derivatives and other sulfur-containing compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and scientists in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]
- 3. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Tetralin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetralin-Based Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of tetralin-based sulfonyl chlorides, a chemical scaffold of significant interest in medicinal chemistry. While a singular "discovery" moment for this specific compound class is not clearly documented in early chemical literature, its emergence can be understood through the confluence of advancements in the synthesis of the tetralin moiety and the celebrated history of sulfonamide drugs. This guide provides a comprehensive overview of the historical context, synthetic evolution, and key applications of these compounds, supported by detailed experimental protocols, quantitative data, and pathway visualizations.
Historical Context and Discovery
The story of tetralin-based sulfonyl chlorides is intrinsically linked to two parallel narratives in chemical history: the exploration of the tetralin scaffold and the dawn of sulfa drugs.
The Tetralin Moiety: 1,2,3,4-tetrahydronaphthalene, or tetralin, is a partially hydrogenated derivative of naphthalene. Its synthesis was explored in the early 20th century, with notable methods including the catalytic hydrogenation of naphthalene. The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, provided a method for creating tetralin derivatives through the intramolecular cyclization of a 1-aryl-pent-4-ene using concentrated sulfuric acid. These early synthetic advancements made the tetralin scaffold accessible for further chemical exploration.
The Sulfonamide Revolution: The era of sulfonamide drugs was ushered in by Gerhard Domagk's discovery of the antibacterial properties of Prontosil in the 1930s. This led to an explosion in the research and development of sulfonamide-containing compounds, which were the first class of broadly effective systemic antibacterial agents.[1] The fundamental chemical precursor to a sulfonamide is a sulfonyl chloride. The general importance of sulfonamides in medicine spurred extensive research into the synthesis of a wide variety of aryl sulfonyl chlorides.
The convergence of these two fields—the availability of the tetralin scaffold and the burgeoning interest in sulfonamides—led to the synthesis and investigation of tetralin-based sulfonyl chlorides and their subsequent sulfonamide derivatives. While early patents from the mid-20th century describe various tetralin derivatives for pharmaceutical applications, the specific focus on tetralin-based sulfonyl chlorides as key intermediates appears to be a more modern development, driven by the search for novel pharmacophores.
Synthesis and Experimental Protocols
The synthesis of tetralin-based sulfonyl chlorides typically involves two key steps: the synthesis of the tetralin core followed by the introduction of the sulfonyl chloride functionality.
Synthesis of the Tetralin Scaffold
The tetralin scaffold can be synthesized through various methods, with the catalytic hydrogenation of naphthalene being a common industrial approach.
Experimental Protocol: Catalytic Hydrogenation of Naphthalene to Tetralin
This protocol is a generalized representation based on established chemical principles.
-
Materials: Naphthalene, Nickel catalyst (e.g., Raney Nickel), high-pressure autoclave, solvent (e.g., decalin), hydrogen gas.
-
Procedure:
-
A high-pressure autoclave is charged with naphthalene and a suitable solvent such as decalin.
-
A catalytic amount of a nickel catalyst is added to the mixture.
-
The autoclave is sealed and purged with nitrogen gas to remove any oxygen.
-
Hydrogen gas is introduced into the autoclave to a desired pressure.
-
The mixture is heated to a specified temperature and stirred continuously.
-
The reaction is monitored by measuring hydrogen uptake.
-
Upon completion, the autoclave is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude tetralin.
-
The crude product is purified by distillation.
-
Synthesis of Tetralin-Based Sulfonyl Chlorides
The most direct method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For tetralin, this would typically result in the formation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (also known as tetralin-6-sulfonyl chloride).
Experimental Protocol: Chlorosulfonation of Tetralin
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.
-
Materials: Tetralin, chlorosulfonic acid, dichloromethane (DCM), ice bath, dropping funnel.
-
Procedure:
-
Tetralin is dissolved in a suitable inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude tetralin-based sulfonyl chloride.
-
The product can be further purified by recrystallization or column chromatography.
-
The logical workflow for the synthesis of a tetralin-based sulfonamide from naphthalene is depicted in the following diagram:
Applications in Drug Discovery and Development
Tetralin-based sulfonyl chlorides are valuable intermediates in the synthesis of sulfonamides with diverse biological activities. The tetralin scaffold provides a lipophilic and conformationally constrained framework that can be favorably oriented within the binding sites of various biological targets.
Carbonic Anhydrase Inhibition
Recent studies have explored tetralin-based sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various physiological processes.[2] Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are considered therapeutic targets in oncology.[3]
The general mechanism of CA IX in the tumor microenvironment involves the conversion of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular pH which promotes tumor invasion and metastasis.
Quantitative Data: Inhibition of Carbonic Anhydrases by Tetralin-Based Sulfonamides
The following table summarizes the inhibitory activity (Ki values) of novel synthesized tetralin-based sulfonamides against human carbonic anhydrase isoforms hCA I and hCA II.[2]
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| Sulfamide 11 | 9.56 | 27.88 |
| Sulfamide 12 | 1.45 | 4.80 |
| Sulfamide 13 | 0.91 | 3.70 |
| Sulfonamide 14 | 2.33 | 8.14 |
| Sulfonamide 15 | 1.87 | 6.52 |
| Sulfonamide 16 | 3.12 | 10.91 |
Acetylcholinesterase Inhibition
Tetralin-based sulfonamides have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[2] AChE inhibitors are used in the treatment of Alzheimer's disease to improve cholinergic neurotransmission.
The signaling pathway involving acetylcholine and its breakdown by acetylcholinesterase at the synapse is crucial for neuronal communication.
Quantitative Data: Inhibition of Acetylcholinesterase by Tetralin-Based Sulfonamides
The following table presents the moderate inhibitory capacity of novel tetralin-based sulfonamides against acetylcholinesterase.[2]
| Compound | AChE Inhibition (%) at 10 µM |
| Sulfamide 11 | 35.2 |
| Sulfamide 12 | 41.8 |
| Sulfamide 13 | 38.5 |
| Sulfonamide 14 | 29.7 |
| Sulfonamide 15 | 33.1 |
| Sulfonamide 16 | 25.4 |
Conclusion
The journey of tetralin-based sulfonyl chlorides from conceptual intermediates to valuable tools in drug discovery exemplifies the progressive nature of medicinal chemistry. While their specific historical origins are intertwined with the broader development of organic synthesis and sulfonamide therapeutics, their modern applications are clear and promising. The unique structural features of the tetralin scaffold, combined with the versatile reactivity of the sulfonyl chloride group, continue to make this class of compounds a fertile ground for the development of novel inhibitors for a range of therapeutic targets. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and its derivatives.
The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonyl chloride group at the 2-position, it becomes a versatile intermediate for the synthesis of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive analysis of this compound, its analogs, and their applications in drug discovery, with a focus on their roles as anticancer agents, carbonic anhydrase inhibitors, and acetylcholinesterase inhibitors.
Core Compound: this compound
This compound, also known as tetralin-2-sulfonyl chloride, is a key synthetic intermediate. Its chemical structure consists of a fused bicyclic system with a dihydronaphthalene core, where one of the aromatic rings is fully saturated. The sulfonyl chloride group at the 2-position of the aromatic ring is a reactive moiety that allows for the facile introduction of various functionalities, most commonly through the formation of sulfonamides by reaction with primary or secondary amines.
Chemical Properties:
| Property | Value |
| CAS Number | 61551-49-3 |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| Appearance | Solid |
| Storage | 4°C, sealed storage, away from moisture |
Synthetic Approaches
The synthesis of this compound and its sulfonamide analogs typically involves a multi-step process, starting from tetralin or a related precursor.
General Synthesis of Sulfonyl Chlorides
One common method for the preparation of aryl sulfonyl chlorides is through the diazotization of an appropriate aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride ions.
Synthesis of Tetralin-Based Sulfonamides
The primary route to tetralin sulfonamide analogs involves the reaction of this compound with a diverse range of amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Biological Activities and Therapeutic Potential
Analogs derived from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of tetralin-based compounds.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and cervical cancer.[2][3] The proposed mechanisms of action often involve the induction of apoptosis.[3]
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thiazoline-tetralin derivative 4e | MCF-7 (Breast Cancer) | Not specified, but showed highest antitumor efficiency | [3] |
| Thiazoline-tetralin derivative 4h | A549 (Lung Cancer) | 48.6 (for 50.78% DNA synthesis inhibition) | [3] |
| 2,6-Dihaloarylchalcone derivative 3a | Hela (Cervical Cancer) | 3.5 µg/mL | [2] |
| 2,6-Dihaloarylchalcone derivative 3a | MCF-7 (Breast Cancer) | 4.5 µg/mL | [2] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[4] Their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a well-established class of CA inhibitors, and tetralin-based sulfonamides have shown potent inhibitory activity against several CA isoforms.[5]
Quantitative Data on Carbonic Anhydrase Inhibition:
| Compound | Isoform | Kᵢ (µM) | Reference |
| Novel Sulphamide 11 | hCA I | 0.91 - 9.56 | [5] |
| Novel Sulphamide 12 | hCA I | 0.91 - 9.56 | [5] |
| Novel Sulphamide 13 | hCA I | 0.91 - 9.56 | [5] |
| Novel Sulphonamide 14 | hCA II | 3.70 - 27.88 | [5] |
| Novel Sulphonamide 15 | hCA II | 3.70 - 27.88 | [5] |
| Novel Sulphonamide 16 | hCA II | 3.70 - 27.88 | [5] |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.[6] Certain tetralin-based sulfonamides have been identified as moderate inhibitors of AChE.[5]
Quantitative Data on Acetylcholinesterase Inhibition:
| Compound | % Inhibition at 80 µg/mL | Reference |
| Thiazoline-tetralin derivative 4h | 49.92% | [3] |
| Novel Sulphamide 11-13 | Moderate inhibition | [5] |
| Novel Sulphonamide 14-16 | Moderate inhibition | [5] |
Experimental Protocols
Synthesis of this compound (General Procedure)
-
Diazotization: The corresponding aminotetraline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.
-
Work-up and Purification: The reaction mixture is typically poured into ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrase is often determined using a colorimetric assay based on the esterase activity of the enzyme.[4]
-
Principle: The assay measures the enzyme-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), to a colored product, 4-nitrophenol. The rate of color formation is monitored spectrophotometrically.
-
Procedure:
-
A reaction mixture containing a buffer (e.g., Tris-HCl), the purified carbonic anhydrase enzyme, and the test compound at various concentrations is prepared.
-
The reaction is initiated by the addition of the substrate (p-NPA).
-
The increase in absorbance at a specific wavelength (e.g., 400 nm) is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC₅₀ or Kᵢ value is then determined from a dose-response curve.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and its inhibition.[6]
-
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is proportional to the enzyme activity.[6]
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), DTNB, the acetylcholinesterase enzyme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC₅₀ value is determined from a dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Visualizations
General Synthetic Workflow for Tetralin-Based Analogs
Caption: General synthetic route to tetralin sulfonamide analogs.
Simplified Signaling Pathway for Anticancer Activity (Apoptosis)
Caption: Simplified intrinsic apoptosis pathway induced by tetralin analogs.
Enzyme Inhibition Workflow
Caption: General workflow for enzyme inhibition assays.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is highly dependent on their structural features. Key SAR insights for sulfonamide-based inhibitors include:
-
The Sulfonamide Moiety: The -SO₂NH- group is crucial for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.
-
Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring system attached to the sulfonamide group influences the potency and selectivity of the inhibitor. In the case of the tetralin scaffold, substitutions on the aromatic ring can modulate activity.
-
Substituents on the Amine: For sulfonamides, the substituent on the nitrogen atom can significantly impact the inhibitory profile.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, as well as inhibitors of carbonic anhydrase and acetylcholinesterase. The synthetic accessibility of a wide range of analogs, coupled with their diverse biological activities, makes the tetralin sulfonamide scaffold a promising area for further investigation in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the therapeutic potential of this important class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tetralin-6-sulfonyl Chloride: Theoretical Properties and Computational Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetralin-6-sulfonyl chloride (CAS No: 61551-49-3), also known as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, is a bifunctional molecule featuring a tetralin core and a reactive sulfonyl chloride group.[1][2] The tetralin scaffold is a key structural motif in a variety of biologically active compounds, including agents with anticancer and antifungal properties. The sulfonyl chloride moiety serves as a crucial synthetic handle, primarily for the formation of sulfonamides, a well-established pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the theoretical and computational properties of tetralin-6-sulfonyl chloride, alongside representative experimental protocols and its potential applications in drug discovery and development. While specific experimental spectral data for this compound is not widely available in published literature, this document outlines the expected analytical characteristics based on its structure and data from analogous compounds.
Core Molecular Properties and Computed Data
Tetralin-6-sulfonyl chloride is a derivative of naphthalene, where one of the aromatic rings is fully hydrogenated. This structural feature imparts a combination of aromatic and aliphatic characteristics to the molecule. The primary reactive center is the sulfonyl chloride group, which is susceptible to nucleophilic attack, most commonly by amines, to form stable sulfonamide linkages.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties of tetralin-6-sulfonyl chloride is presented in Table 1. These values are crucial for predicting its behavior in various solvent systems and its potential for membrane permeability. The XLogP3 value of 3.3 suggests a moderate level of lipophilicity.[3]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Tetralin-6-sulfonyl chloride, 6-Tetralinsulfonyl chloride | [1][2] |
| CAS Number | 61551-49-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂S | [3] |
| Molecular Weight | 230.71 g/mol | [3] |
| Exact Mass | 230.0168285 Da | [3] |
| XLogP3 (Predicted) | 3.3 | [3] |
| Topological Polar Surface Area | 42.5 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Computational Chemistry
Synthesis and Reactivity
Aryl sulfonyl chlorides are versatile intermediates in organic synthesis. While a specific, detailed experimental protocol for the synthesis of tetralin-6-sulfonyl chloride is not prominently documented in peer-reviewed journals, its preparation can be inferred from well-established synthetic routes for analogous compounds.
Representative Experimental Protocol: Synthesis from 6-Aminotetralin
One of the most common methods for the preparation of aryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding aniline derivative. This involves diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Reaction Scheme:
Methodology:
-
Diazotization: 6-Aminotetralin is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Chlorosulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring. The temperature is maintained throughout the addition.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour and then poured into ice-water. The precipitated crude product, tetralin-6-sulfonyl chloride, is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of aryl sulfonyl chlorides.[6][7] Appropriate safety precautions must be taken when handling the reagents involved.
Chemical Reactivity and Applications
The primary utility of tetralin-6-sulfonyl chloride in drug discovery is its role as an electrophile for the synthesis of sulfonamides. The reaction with primary or secondary amines is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.
This reactivity allows for the facile introduction of the tetralin-6-sulfonyl moiety onto a wide array of amine-containing scaffolds, enabling the generation of diverse chemical libraries for biological screening.
Expected Analytical and Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetralin core. The aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The benzylic protons (-CH₂-Ar) would likely appear as a triplet around 2.8-3.0 ppm, and the other aliphatic protons (-CH₂-CH₂-) would be observed further upfield as a multiplet around 1.8-2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. The aliphatic carbons of the tetralin ring would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group. These are typically found at approximately 1375-1385 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch) for the S=O bonds.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the chlorine atom and the SO₂ group.
Biological Context and Potential Applications
The tetralin nucleus is a component of numerous biologically active molecules.[7] Derivatives of tetralin have been investigated for a range of therapeutic applications, including as anticancer agents. The incorporation of a sulfonamide group, readily synthesized from tetralin-6-sulfonyl chloride, is a common strategy in medicinal chemistry to improve pharmacokinetic properties and to target specific biological pathways. Sulfonamides are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.
Therefore, tetralin-6-sulfonyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in the ability to combine the structurally important tetralin core with the pharmacologically significant sulfonamide linkage, providing a platform for the development of new drug candidates.
Safety and Handling
Based on available safety data, tetralin-6-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] Handling of this compound should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, the affected area should be flushed immediately with copious amounts of water.
Conclusion
Tetralin-6-sulfonyl chloride is a key chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its theoretical and computed properties suggest a moderately lipophilic molecule with a highly reactive sulfonyl chloride group. While detailed experimental and biological data for this specific compound are sparse in the public domain, its synthesis can be achieved through established protocols for aryl sulfonyl chlorides. Its primary application is as a precursor for the synthesis of tetralin-based sulfonamides, a class of compounds with a rich history of therapeutic relevance. This guide provides a foundational understanding of tetralin-6-sulfonyl chloride for researchers and scientists looking to utilize this versatile building block in their synthetic and drug development programs.
References
- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Cyanomethylamino)-5,6,7,8-tetrahydronaphthalene-2-sulfonicacid [synhet.com]
Stability and Storage of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS: 67970-79-4). Due to the limited availability of specific stability data for this compound, this document leverages established principles of sulfonyl chloride chemistry and data from structurally related analogues to provide a robust framework for its handling, storage, and stability assessment.
Chemical Properties and Structure
This compound is an aromatic sulfonyl chloride featuring a tetralin backbone. The presence of the highly reactive sulfonyl chloride functional group dictates its chemical stability and handling requirements.
Structure:
General Stability Profile
Aryl sulfonyl chlorides are known to be susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, thermal and photolytic decomposition. The reactivity of this compound is expected to be in line with other benzenesulfonyl chloride derivatives.
Key Stability Considerations:
-
Moisture Sensitivity: The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. It is crucial to protect the compound from moisture.
-
Thermal Liability: Elevated temperatures can induce decomposition.
-
Light Sensitivity: While less documented for this specific compound, many reactive organic molecules are susceptible to photodegradation.
-
Oxidative Stability: The sulfonyl chloride group is in a high oxidation state and is generally stable towards further oxidation. However, the tetralin ring may be susceptible to oxidation under harsh conditions.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general chemical principles for sulfonyl chlorides:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Handling | In a dry, well-ventilated area (e.g., fume hood) | To avoid inhalation and exposure to moisture. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin and eye contact. The compound is classified as causing severe skin burns and eye damage. |
Some sources also indicate that the compound may be heat and light sensitive and can darken upon storage. Additionally, there is a potential for the formation of explosive peroxides, and periodic testing for their presence may be warranted, especially for older samples.
Degradation Pathways
The principal degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition.
Hydrolysis
The sulfonyl chloride functional group readily reacts with water to form the corresponding 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid and hydrochloric acid. This reaction is typically the most significant cause of degradation. The rate of hydrolysis is influenced by pH, with studies on other aromatic sulfonyl chlorides showing catalysis by both acid and base.
Thermal Decomposition
While specific data is unavailable, thermal decomposition of aryl sulfonyl chlorides can proceed via homolytic cleavage of the S-Cl or C-S bond to form radical intermediates, or through ionic pathways. The decomposition products will depend on the specific conditions and the presence of other reactive species.
Quantitative Stability Data (Estimates based on Analogues)
| Parameter | Condition | Estimated Value | Reference Compound |
| Hydrolysis Half-life (t½) | Neutral water, 25°C | Minutes to hours | Benzenesulfonyl chloride |
| Thermal Decomposition | Neat, >150°C | Slow decomposition | General aryl sulfonyl chlorides |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and general practices for stability testing of reactive compounds.[2]
Forced Degradation (Stress Testing)
a) Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with an appropriate solvent.
-
Analyze the samples by a stability-indicating analytical method (e.g., HPLC).
b) Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Monitor the degradation over time as described for hydrolysis.
c) Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Separately, prepare a solution of the compound in a suitable inert solvent and heat it.
-
Analyze samples at various time points.
d) Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and dark control samples.
Analytical Methodology
A stability-indicating HPLC method is the preferred technique for monitoring the degradation of this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable buffer) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is recommended).
-
Mass Spectrometry (MS) detector: Can be coupled to the HPLC for identification of degradation products.
Signaling Pathways and Biological Context
Currently, there is no readily available information in the public domain linking this compound to specific signaling pathways or established biological activities. Sulfonyl chloride-containing molecules are often used as intermediates in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. Further research would be required to elucidate any potential role of this specific compound or its derivatives in biological systems.
Conclusion
This compound is a reactive chemical that requires careful storage and handling to maintain its integrity. The primary route of degradation is hydrolysis, and therefore, stringent protection from moisture is paramount. Storage at refrigerated temperatures under an inert atmosphere is recommended. While specific quantitative stability data is lacking, the provided guidelines and experimental protocols offer a solid framework for researchers and drug development professionals to assess and manage the stability of this compound. The application of forced degradation studies coupled with a validated stability-indicating analytical method will provide the necessary data to ensure its quality and suitability for its intended use.
References
An In-depth Technical Guide to the Safe Handling of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 61551-49-3), a sulfonyl chloride derivative used in chemical synthesis. Due to its reactive nature, stringent adherence to safety protocols is imperative to mitigate potential risks in a laboratory or industrial setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 1/2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[2] |
| Flammable Liquids | 4 | H227: Combustible liquid. |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life. |
| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Signal Word: Danger[1]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂S[1][3][4][5] |
| Molecular Weight | 230.71 g/mol [1][4] |
| CAS Number | 61551-49-3[1][3][4][5][6] |
| Appearance | Not specified, but may darken on storage. |
| Storage Temperature | 4°C, sealed storage, away from moisture.[4] |
| Sensitivity | Air, light, and heat sensitive. |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is required.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]
Handling Procedures
-
Handle only in a chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors or mists.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Ground and bond containers when transferring material to prevent electrostatic charge buildup.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]
-
Wash hands thoroughly after handling.[7]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Store under an inert gas.
-
Protect from air, light, and heat.
-
Test for peroxide formation periodically, as it may form explosive peroxides.[2]
-
Store in a corrosives area.[8]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[7][8]
-
Unsuitable Extinguishing Media: DO NOT USE WATER, as the material may react with water.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8][9]
Accidental Release Measures
-
Evacuate personnel to a safe area.
-
Wear self-contained breathing apparatus and full protective clothing.
-
Ensure adequate ventilation.
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]
-
Do not let the product enter drains.
Experimental Protocol: General Procedure for Sulfonamide Formation
The following is a generalized protocol for the synthesis of a sulfonamide using this compound. Note: This is a template and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed before commencing any experimental work.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the chosen anhydrous solvent in the reaction vessel.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (typically monitored by Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualized Workflows and Hazard Mitigation
To further aid in the understanding of safe handling practices, the following diagrams illustrate key workflows and the logical relationships between hazards and protective measures.
Caption: Figure 1: Workflow for safe handling of the chemical.
Caption: Figure 2: Relationship between hazards and controls.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[7] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Conclusion
This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are trained on the appropriate handling and emergency procedures.
References
- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | CAS 61551-49-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a valuable intermediate in medicinal chemistry and organic synthesis. The described method is based on the direct chlorosulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin). This application note includes a step-by-step experimental procedure, a summary of required materials and their properties, and a visual representation of the synthesis workflow.
Introduction
This compound (CAS No. 61551-49-3) is an important building block in the development of novel pharmaceutical agents and other functional organic molecules.[1][2][3] The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a variety of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in drug discovery due to their prevalence in a wide range of biologically active molecules.[4] The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of tetralin with a suitable chlorosulfonating agent.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 132.20 | 119-64-2 |
| Chlorosulfonic Acid | HClO₃S | 116.52 | 7790-94-5 |
| This compound | C₁₀H₁₁ClO₂S | 230.71 | 61551-49-3 |
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Molar Ratio (Tetralin:Chlorosulfonic Acid) | 1 : 4-5 | An excess of chlorosulfonic acid is typically used to ensure complete reaction and act as a solvent. |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Reaction progress can be monitored by TLC. |
| Expected Yield | 70-85% | Based on analogous chlorosulfonation reactions of aromatic hydrocarbons. |
| Purity | >95% | After purification by recrystallization. |
Experimental Protocol
This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.[5]
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or a mixture of hexane and ethyl acetate for recrystallization
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Gas trap (to neutralize evolved HCl gas)
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a concentrated sodium hydroxide solution).
-
Charging the Reagent: Carefully add chlorosulfonic acid (e.g., 4.0 equivalents) to the reaction flask.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Dissolve 1,2,3,4-tetrahydronaphthalene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Slowly add this solution dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This should be done in a large beaker within the fume hood.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield a crystalline solid.
Characterization:
The identity and purity of the product can be confirmed by standard analytical techniques. 1H NMR spectral data for this compound is available in chemical databases.[6]
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A generalized workflow for the use of sulfonyl chlorides in the generation of compound libraries for drug discovery.
References
- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pschemicals.com [pschemicals.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
- 6. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride(61551-49-3) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Sulfonamides using Tetralin-6-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-substituted sulfonamides from tetralin-6-sulfonyl chloride. The protocols are intended for use by qualified personnel in a laboratory setting.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The tetralin moiety is a valuable scaffold in drug design, and its incorporation into sulfonamides can lead to novel therapeutic agents.[3] The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4] This document outlines two primary protocols for the synthesis of sulfonamides using tetralin-6-sulfonyl chloride: a conventional method and a microwave-assisted method.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of tetralin-6-sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is used to neutralize the hydrochloric acid generated during the reaction.
Reaction:
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted tetralin-6-sulfonamides. Yields are illustrative and based on typical outcomes for sulfonylation reactions.
| Entry | Amine (R1R2NH) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | C₁₆H₁₇NO₂S | 287.38 | 90-95 |
| 2 | Benzylamine | N-Benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | C₁₇H₁₉NO₂S | 301.41 | 85-92 |
| 3 | Morpholine | 4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)morpholine | C₁₄H₁₉NO₃S | 281.37 | 88-94 |
| 4 | Piperidine | 1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidine | C₁₅H₂₁NO₂S | 279.40 | 87-93 |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol describes a standard method for the synthesis of sulfonamides from tetralin-6-sulfonyl chloride using conventional heating.
Materials:
-
Tetralin-6-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol, Ethyl Acetate, Hexanes (for recrystallization or chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve tetralin-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Characterization:
-
Infrared (IR) Spectroscopy: The formation of the sulfonamide can be confirmed by the presence of characteristic absorption bands for the SO₂ group (asymmetric and symmetric stretching) in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The N-H stretching vibration for primary and secondary sulfonamides appears in the range of 3390–3229 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The chemical shifts of the aromatic and aliphatic protons of the tetralin moiety and the substituent on the nitrogen atom should be consistent with the expected structure.[6][7]
Protocol 2: Microwave-Assisted Synthesis
This method provides a rapid and efficient alternative to the conventional protocol.
Materials:
-
Tetralin-6-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0-1.2 eq) followed by tetralin-6-sulfonyl chloride (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.
-
Workup and Purification: After cooling, the crude product can be purified directly by recrystallization from a suitable solvent or by flash column chromatography as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conventional synthesis of sulfonamides from tetralin-6-sulfonyl chloride.
Caption: General workflow for the synthesis of N-substituted tetralin-6-sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is a key mechanism of action for several sulfonamide-based drugs.[8][9]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ripublication.com [ripublication.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of sulfonamides is a fundamental transformation in drug discovery and development. A common and effective method for this synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[3]
This document provides detailed application notes and protocols for the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with various primary amines. The tetralin scaffold is a privileged structure in medicinal chemistry, and its incorporation into sulfonamides can lead to compounds with interesting pharmacological profiles.[1] These protocols are intended to be a practical guide for researchers in organic synthesis and drug discovery.
Reaction Overview
The reaction of this compound with a primary amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide and the liberation of hydrochloric acid, which is typically neutralized by a base.
General Reaction Scheme:
Figure 1: General reaction scheme.
Quantitative Data Summary
The following table summarizes the reaction of this compound with a representative primary amine, providing key quantitative data.
| Amine (R-NH₂) | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| D-Phenylalanine pyrrolidine amide | N/A (amine acts as base) | Not specified in detail | Not specified in detail | Not specified in detail | 86 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(1-(Pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
This protocol is adapted from the Ph.D. thesis of Danny Lenstra and describes the synthesis of a specific N-substituted sulfonamide.[4]
Materials:
-
This compound (100 mg, 0.43 mmol)
-
D-Phenylalanine pyrrolidine amide (114 mg, 0.52 mmol, 1.2 equiv)
-
Appropriate solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add D-phenylalanine pyrrolidine amide to the solution. The amine can act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Expected Outcome:
The isolated yield of the pure product is reported to be 86%.[4] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-5,6,7,8-tetrahydronaphthalene-2-sulfonamides.
Figure 2: Synthetic workflow diagram.
Applications in Drug Discovery
The tetralin-sulfonamide scaffold is of significant interest in medicinal chemistry. Sulfonamides are known to target a variety of biological pathways, and the tetralin moiety can provide a rigid framework for interaction with biological targets. For instance, sulfonamides incorporating a tetralin scaffold have been investigated as carbonic anhydrase and acetylcholine esterase inhibitors.[1] The primary amine component can be readily varied, allowing for the creation of diverse chemical libraries for screening against different biological targets.
Potential Signaling Pathway Involvement
Sulfonamide-based drugs are known to interact with various signaling pathways. For example, some sulfonamides act as inhibitors of carbonic anhydrases, which are involved in pH regulation and other physiological processes. The general role of such inhibitors can be depicted as follows:
Figure 3: Inhibition of Carbonic Anhydrase.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of novel sulfonamides. The protocol described, along with the understanding of the reaction's scope and potential applications, serves as a valuable resource for chemists engaged in the design and synthesis of new therapeutic agents. Further exploration of this reaction with a wider range of primary amines is encouraged to expand the chemical space of tetralin-based sulfonamides for drug discovery programs.
References
- 1. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danny Lenstra - Google Scholar [scholar.google.com]
- 3. Aryl sulfonamides containing tetralin allylic amines as potent and selective bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetralin-6-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the field of drug development, the transient protection of reactive functional groups is a cornerstone of strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. Sulfonamides are a well-established class of amine protecting groups, prized for their stability across a wide range of reaction conditions. While classic examples like tosyl (Ts) and nosyl (Ns) groups are prevalent, the exploration of non-standard sulfonyl chlorides can offer unique advantages in terms of solubility, crystallinity, and fine-tuning of electronic properties.
This document provides detailed application notes and protocols for the use of tetralin-6-sulfonyl chloride as a protecting group for primary and secondary amines. The tetralin moiety, a hydrogenated naphthalene ring system, introduces a bulky, lipophilic handle that can influence the physical properties of synthetic intermediates, potentially aiding in purification and characterization. These protocols are based on established principles of sulfonamide chemistry and are intended to serve as a starting point for researchers.
Advantages and Applications
The use of a tetralin-6-sulfonyl group ("tetralinsulfonyl" or "Tns") for amine protection offers several potential benefits:
-
Enhanced Lipophilicity: The tetralin ring system increases the nonpolar character of the protected amine, which can improve solubility in organic solvents commonly used in synthesis.
-
Crystallinity: The rigid, bulky nature of the tetralin group may promote the crystallization of intermediates, facilitating purification by recrystallization.
-
Robust Stability: Like other aryl sulfonamides, the Tns group is expected to be highly stable to a wide range of reagents and reaction conditions, including strongly acidic and basic conditions (that do not cleave the group), as well as many oxidizing and reducing agents.[1][2]
-
Orthogonality: The Tns group is orthogonal to many common protecting groups, such as Boc, Cbz, and silyl ethers, allowing for selective deprotection strategies in multi-step syntheses.
This protecting group is particularly well-suited for multi-step syntheses where a robust, non-reactive amine protecting group is required during the construction of a complex molecular backbone.
General Reaction Scheme
The overall process of protection and deprotection is a two-step sequence. The first step involves the reaction of an amine with tetralin-6-sulfonyl chloride in the presence of a base to form the stable sulfonamide. The second step is the removal of the Tns group to regenerate the free amine.
Caption: General workflow for amine protection and deprotection.
Experimental Protocols
Protocol 1: Synthesis of Tetralin-6-sulfonyl Chloride
The synthesis of the protecting group precursor, tetralin-6-sulfonyl chloride, can be achieved from tetralin via chlorosulfonation.
Materials:
-
Tetralin
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous dichloromethane (DCM) to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0 equivalents) to the cooled DCM with vigorous stirring.
-
Dissolve tetralin (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred chlorosulfonic acid solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tetralin-6-sulfonyl chloride. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Protection of a Primary Amine with Tetralin-6-sulfonyl Chloride
This protocol describes a general procedure for the formation of a tetralinsulfonamide from a primary amine.
Materials:
-
Primary amine
-
Tetralin-6-sulfonyl chloride (1.1 equivalents)
-
Pyridine or triethylamine (Et₃N) (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM and add pyridine (or triethylamine) at room temperature.
-
Add a solution of tetralin-6-sulfonyl chloride in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-tetralinsulfonylated amine.
Protocol 3: Deprotection of a Tetralinsulfonamide
The cleavage of the robust sulfonamide bond requires harsh conditions. Two common methods are presented here.
Method A: Reductive Cleavage
This method is suitable for substrates that can tolerate dissolving metal conditions.
Materials:
-
N-tetralinsulfonylated amine
-
Liquid ammonia (NH₃)
-
Sodium (Na) or Lithium (Li) metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
Procedure:
-
In a flask equipped with a dry ice/acetone condenser, condense ammonia gas.
-
Add the N-tetralinsulfonylated amine to the liquid ammonia.
-
Add small pieces of sodium or lithium metal portion-wise with stirring until a persistent blue color is observed.
-
Stir the reaction mixture for 1-3 hours at -78 °C.
-
Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
Method B: Acidic Cleavage
This method uses strong acid and is suitable for acid-stable molecules.
Materials:
-
N-tetralinsulfonylated amine
-
Concentrated hydrobromic acid (HBr) in acetic acid or Trifluoroacetic acid (TFA) with a scavenger (e.g., thioanisole).
Procedure:
-
Dissolve the N-tetralinsulfonylated amine in a minimal amount of a suitable solvent (e.g., acetic acid).
-
Add an excess of concentrated HBr in acetic acid.
-
Heat the reaction mixture to 50-100 °C for several hours to days, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ or NaOH solution).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the free amine.
Data Presentation
The following tables provide expected performance data for the tetralinsulfonyl (Tns) protecting group based on the known properties of similar aryl sulfonamides. Note: This data is illustrative and should be confirmed experimentally.
Table 1: Reaction Conditions and Typical Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Tns-Cl, Pyridine | DCM | 25 | 4-12 | 85-95 |
| Deprotection (Reductive) | Na, liq. NH₃ | NH₃ | -78 | 1-3 | 70-90 |
| Deprotection (Acidic) | HBr/AcOH | Acetic Acid | 70 | 12-48 | 60-85 |
Table 2: Stability of Tns-Protected Amines
| Condition | Reagent/Solvent | Stability |
| Strong Acid | 4 M HCl in Dioxane | Stable |
| Strong Base | 1 M NaOH in MeOH/H₂O | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable |
| Mild Reduction | NaBH₄ | Stable |
| Mild Oxidation | PCC, DMP | Stable |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a synthesis involving the use of the Tns protecting group.
Caption: A typical synthetic workflow using Tns protection.
Conclusion
Tetralin-6-sulfonyl chloride is a promising reagent for the protection of amines, offering the characteristic stability of sulfonamides combined with potentially advantageous physical properties conferred by the tetralin moiety. The protocols provided herein offer a foundation for the application of this protecting group in organic synthesis and drug development. As with any protecting group strategy, empirical optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry. Its rigid, partially saturated bicyclic core serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. This sulfonyl chloride derivative is primarily employed in the synthesis of sulfonamides, a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects. The tetrahydronaphthalene moiety can be strategically utilized to confer desirable pharmacokinetic properties and to explore specific interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in the development of medicinally relevant compounds.
Application 1: Synthesis of Novel Anticancer and Antimicrobial Agents
Derivatives of the closely related naphthalene-sulfonamide scaffold have been shown to exhibit potent anticancer and antimicrobial activities. These compounds can be synthesized by reacting the corresponding sulfonyl chloride with various amines to generate a library of N-substituted sulfonamides. The biological activity of these derivatives is often modulated by the nature of the substituent on the sulfonamide nitrogen.
Biological Activity
Naphthalene-sulfonamide hybrids have demonstrated significant cytotoxic activity against human cancer cell lines and inhibitory effects against various microbial strains. For instance, certain derivatives have shown potent activity against the MCF-7 human breast cancer cell line and have also exhibited promising antibacterial and antifungal properties.
Table 1: Cytotoxicity of Naphthalene-Sulfonamide Derivatives against MCF-7 Human Breast Cancer Cell Line
| Compound | IC₅₀ (µM) |
| 5a | 10.25 ± 0.81 |
| 5b | 7.53 ± 0.52 |
| 5e | 9.14 ± 0.67 |
| 5i | 8.21 ± 0.63 |
| Doxorubicin (Ref.) | 5.71 ± 0.41 |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Naphthalene-Sulfonamide Derivatives
| Compound | S. aureus | E. coli | C. albicans |
| 5a | 125 | 250 | 250 |
| 5b | 62.5 | 125 | 125 |
| 5e | 62.5 | 125 | 250 |
| 5i | 125 | 250 | 125 |
| Ciprofloxacin (Ref.) | 15.62 | 31.25 | - |
| Fluconazole (Ref.) | - | - | 31.25 |
Mechanism of Action: Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway
The anticancer activity of these naphthalene-sulfonamide derivatives has been linked to the modulation of the Interleukin-6/Janus kinase 2/Signal transducer and activator of transcription 3 (IL-6/JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, including breast cancer.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally related naphthalene-sulfonamide derivatives and are expected to be applicable for the use of this compound.
General Protocol for the Synthesis of N-Substituted 5,6,7,8-Tetrahydronaphthalene-2-sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with distilled water (2 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
Synthesized sulfonamide derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds and doxorubicin in DMSO and then dilute them with the culture medium to obtain the desired final concentrations.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds or doxorubicin. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
This compound is a valuable building block for the synthesis of novel sulfonamide derivatives with potential applications in medicinal chemistry. The protocols and data presented here, based on structurally similar and biologically active naphthalene-sulfonamides, provide a strong foundation for researchers to explore the therapeutic potential of this class of compounds as anticancer and antimicrobial agents. Further investigation into the synthesis and biological evaluation of a diverse library of N-substituted 5,6,7,8-tetrahydronaphthalene-2-sulfonamides is warranted to identify lead compounds for future drug development.
References
Application Notes and Protocols for the Synthesis of a Palonosetron Intermediate from a Tetralin Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a key intermediate in the production of Palonosetron, a potent and selective 5-HT3 receptor antagonist. The synthesis commences with a chiral tetralin derivative, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, and proceeds through a three-step sequence involving acylation, reduction, and cyclization to yield Palonosetron.
Palonosetron's therapeutic efficacy is critically dependent on its specific stereochemistry, necessitating precise control throughout the manufacturing process.[1] The protocols outlined herein are based on established synthetic routes, offering a reproducible pathway for obtaining the desired (S,S)-diastereomer.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthetic steps.
| Table 1: Reagents and Molar Ratios for Synthesis | |||
| Step | Reagent 1 | Reagent 2 | Molar Ratio (Reagent 1:Reagent 2) |
| 1. Acylation | (S)-Tetrahydro-naphthoic acid | Thionyl chloride | 1.0 : 1.0 |
| Acyl chloride intermediate | (S)-3-Amino-quinuclidine | 1.0 : 1.0 | |
| 2. Reduction | (S,S)-Amide Intermediate | Sodium borohydride | 1.0 : 4.0 |
| (S,S)-Amide Intermediate | Boron trifluoride etherate | 1.0 : 5.25 | |
| 3. Cyclization | (S,S)-Amine Intermediate | Trichloromethyl chloroformate | 1.0 : 0.7 |
| Table 2: Reaction Conditions and Yields | |||
| Step | Solvent | Temperature | Reaction Time |
| 1. Acylation | Toluene | 50°C | 2-9 hours |
| 2. Reduction | Toluene | -10°C to -15°C | Not specified |
| 3. Cyclization | Toluene | <50°C to reflux | ~13 hours |
| Total |
Experimental Protocols
Step 1: Acylation of (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
This procedure details the formation of the amide intermediate, (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide, through the acylation of (S)-3-aminoquinuclidine.
Materials:
-
(S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
(S)-3-aminoquinuclidine
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in toluene.
-
Add thionyl chloride dropwise to the solution, maintaining the temperature at approximately 50°C.[4] The molar ratio of the carboxylic acid to thionyl chloride should be 1:1.[4]
-
Stir the mixture at 50°C for 1-6 hours to form the corresponding acyl chloride.[4]
-
In a separate vessel, prepare a solution of (S)-3-aminoquinuclidine in toluene.
-
Slowly add the solution of (S)-3-aminoquinuclidine to the freshly prepared acyl chloride solution. The molar ratio of the initial carboxylic acid to the amine should be 1:1.[4]
-
Maintain the reaction temperature at 50°C and stir for an additional 1-3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting white solid, (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide, can be isolated by filtration, followed by washing and drying.
Step 2: Reduction of Amide Intermediate
This protocol describes the reduction of the amide to the corresponding amine, (S,S)-(1-azabicyclo[2.2.2]oct-3-yl)-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)amine.
Materials:
-
(S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the amide intermediate in toluene in a reaction vessel under an inert atmosphere and cool the mixture to between -10°C and -15°C.
-
Add sodium borohydride to the suspension.
-
Slowly add boron trifluoride etherate to the reaction mixture, ensuring the temperature is maintained between -10°C and -15°C. The molar ratio of amide to NaBH₄ to BF₃·OEt₂ is approximately 1.0:4.0:5.25.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
After the reaction is complete, quench the reaction mixture carefully.
-
Perform a standard aqueous work-up, including washing, extraction with an organic solvent, and drying of the organic phase.
-
The crude product can be purified by recrystallization or chromatography to yield the desired amine.
Step 3: Cyclization to form Palonosetron
This final step involves the intramolecular cyclization of the amine intermediate to form the tricyclic core of Palonosetron.
Materials:
-
(S,S)-(1-azabicyclo[2.2.2]oct-3-yl)-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)amine
-
Trichloromethyl chloroformate (diphosgene)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene
-
2N Hydrochloric acid
-
Potassium hydroxide solution (50%)
-
Ethyl acetate
-
Isopropyl alcohol
-
Ethanolic HCl
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine intermediate (0.16 mol) in toluene (0.43 L) in a reaction vessel under a nitrogen atmosphere.[4]
-
Add trichloromethyl chloroformate (0.24 mol) dropwise to the solution, followed by an additional portion of toluene (53.4 mL).[4]
-
Stir the reaction mixture for 18 hours.[4]
-
Add boron trifluoride etherate (0.96 mol) and reflux the mixture for 12 hours.[4]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to 30°C and add 2N hydrochloric acid (244 mL) and water (244 mL).[4] Reflux for an additional hour.
-
Cool the mixture to 10°C and basify with 50% potassium hydroxide (107 g).[4]
-
Extract the product with ethyl acetate (0.43 L). Separate the organic phase and concentrate it.[4]
-
Dissolve the residue in isopropyl alcohol (0.58 L) and add a 4N solution of hydrogen chloride in ethanol (43.8 mL).[4]
-
Cool the solution to 5°C to precipitate the Palonosetron hydrochloride salt.[4]
-
The crude product can be further purified by recrystallization from isopropanol and water.
Visualizations
Caption: Synthetic workflow for Palonosetron from a tetralin derivative.
Caption: Logical relationship for achieving stereochemical purity.
References
- 1. :: (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | Cas no:135729-78-1 | Svaklifesciences :: [svaklifesciences.com]
- 2. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient one-pot synthesis of a diverse library of sulfonamides derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. The synthesized compounds, incorporating the privileged tetralin scaffold, have potential applications in drug discovery, particularly as enzyme inhibitors.[1][2]
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[3][4] The tetralin moiety is also a key structural component in numerous biologically active compounds.[2] The synthesis of sulfonamides from sulfonyl chlorides and amines is a fundamental and widely utilized transformation in organic synthesis.[5][6] This protocol outlines a streamlined one-pot procedure for the reaction of this compound with a variety of primary and secondary amines to generate a library of novel sulfonamide candidates for screening and lead optimization in drug development programs.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The one-pot nature of this procedure simplifies the experimental setup and workup, making it an efficient method for generating multiple analogs.
Experimental Protocol
Materials:
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, piperidine)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of sulfonyl chloride).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a base (1.2 eq., e.g., triethylamine) in the same anhydrous solvent.
-
Cool the solution of the sulfonyl chloride to 0 °C using an ice bath.
-
Slowly add the amine/base solution to the stirred sulfonyl chloride solution dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Data Presentation
Table 1: Representative Yields for the One-Pot Synthesis of Tetralin-Based Sulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | 85-95 |
| 2 | Benzylamine | N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | 88-96 |
| 3 | Piperidine | 1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine | 90-98 |
| 4 | Morpholine | 4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine | 92-99 |
| 5 | p-Toluidine | N-(p-tolyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | 84-93 |
Yields are based on generalized results for sulfonamide synthesis and may vary depending on the specific amine and reaction conditions.[5][6]
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
Caption: One-pot synthesis workflow for tetralin-based sulfonamides.
Conceptual Signaling Pathway: Enzyme Inhibition
Tetralin-based sulfonamides have been shown to act as inhibitors of enzymes such as carbonic anhydrase and acetylcholine esterase.[1] The following diagram illustrates this general mechanism of action.
Caption: Conceptual diagram of enzyme inhibition by tetralin-based sulfonamides.
References
- 1. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for Catalytic Sulfonylation using Tetralin-6-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of catalytic methods applicable to the sulfonylation of various nucleophiles using tetralin-6-sulfonyl chloride. Given the limited literature on specific catalytic protocols for this reagent, this guide presents generalized yet robust catalytic procedures for the synthesis of tetralin-containing sulfonamides and sulfonate esters. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents and the unique properties of the tetralin scaffold.[1][2][3][4][5]
Introduction to Catalytic Sulfonylation and Tetralin-based Scaffolds
Sulfonamides are a cornerstone in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that can be facilitated and made more efficient through catalysis.[3][7][8] Catalytic methods offer advantages such as milder reaction conditions, improved yields, and broader substrate scope.
The tetralin (1,2,3,4-tetrahydronaphthalene) moiety is a valuable scaffold in medicinal chemistry. Its conformational flexibility and lipophilic nature can lead to favorable interactions with biological targets. The incorporation of a tetralin group into sulfonamides can thus lead to novel drug candidates with unique pharmacological profiles.[2][9][10][11][12] For instance, novel sulfonamides incorporating the tetralin scaffold have been investigated as inhibitors of carbonic anhydrase and acetylcholine esterase.[2]
This document outlines representative catalytic protocols for the sulfonylation of amines and phenols, which can be adapted for use with tetralin-6-sulfonyl chloride.
Representative Catalytic Sulfonylation Protocols
While traditional methods for sulfonamide synthesis often rely on stoichiometric amounts of base[3][8], catalytic approaches can enhance efficiency. Below are protocols for transition metal-catalyzed and organocatalytic sulfonylation, which are broadly applicable to aryl sulfonyl chlorides like tetralin-6-sulfonyl chloride.
Protocol 1: Transition Metal-Catalyzed Sulfonylation of Amines
This protocol is based on copper-catalyzed methodologies for the synthesis of sulfonamides from sulfonyl chlorides and amines. Copper catalysts are attractive due to their low cost and versatile reactivity.[13]
Objective: To synthesize N-substituted tetralin-6-sulfonamides from tetralin-6-sulfonyl chloride and a primary or secondary amine using a copper catalyst.
Materials:
-
Tetralin-6-sulfonyl chloride
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
Anhydrous, inert solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Experimental Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (5-10 mol%).
-
Reagent Addition: Under a stream of inert gas, add the primary or secondary amine (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane) to the flask.
-
Addition of Sulfonyl Chloride: Add tetralin-6-sulfonyl chloride (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted tetralin-6-sulfonamide.
Data Presentation: Representative Copper-Catalyzed Aminosulfonylation
The following table summarizes typical yields for copper-catalyzed aminosulfonylation reactions with various aryl sulfonyl chlorides and amines, which can be expected to be similar for tetralin-6-sulfonyl chloride.
| Entry | Amine Substrate | Aryl Sulfonyl Chloride | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | 10 | Dioxane | 110 | 85-95 |
| 2 | Benzylamine | Benzenesulfonyl chloride | 5 | Toluene | 100 | 90-98 |
| 3 | Morpholine | 4-Nitrobenzenesulfonyl chloride | 10 | DMF | 80 | 80-90 |
| 4 | Piperidine | Naphthalenesulfonyl chloride | 5 | Dioxane | 110 | 88-96 |
Note: The data in this table is representative of typical copper-catalyzed sulfonylation reactions and serves as a guideline.
Protocol 2: Organocatalytic Sulfonylation of Phenols
This protocol describes the synthesis of aryl sulfonates from a sulfonyl chloride and a phenol using an organocatalyst. This method avoids the use of transition metals.[14]
Objective: To synthesize aryl tetralin-6-sulfonates from tetralin-6-sulfonyl chloride and a phenol using an organocatalyst.
Materials:
-
Tetralin-6-sulfonyl chloride
-
Phenol derivative
-
4-(Dimethylamino)pyridine (DMAP) or a chiral amine catalyst
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reagents for workup and purification
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and the organocatalyst (e.g., DMAP, 5-10 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous solvent (e.g., DCM) and triethylamine (1.5 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of tetralin-6-sulfonyl chloride (1.2 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure aryl tetralin-6-sulfonate.[15][16]
Data Presentation: Representative Organocatalytic Phenol Sulfonylation
The following table presents typical yields for the organocatalytic sulfonylation of phenols.
| Entry | Phenol Substrate | Aryl Sulfonyl Chloride | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenol | p-Toluenesulfonyl chloride | DMAP (10) | Et3N | DCM | 90-98 |
| 2 | 4-Methoxyphenol | Benzenesulfonyl chloride | DMAP (5) | Pyridine | Acetonitrile | 88-95 |
| 3 | 4-Nitrophenol | 4-Chlorobenzenesulfonyl chloride | DMAP (10) | Et3N | DCM | 85-92 |
| 4 | Naphthol | Naphthalenesulfonyl chloride | DMAP (5) | Et3N | DCM | 92-99 |
Note: This data is illustrative of typical organocatalytic sulfonylation reactions.
Visualizations
Experimental Workflow for Catalytic Sulfonylation
References
- 1. researchgate.net [researchgate.net]
- 2. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
Scale-Up Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed to be robust and scalable, addressing critical aspects such as regioselectivity, purification, and yield optimization.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis on a larger scale, however, presents challenges in controlling the formation of the desired isomer and ensuring high purity. This protocol outlines a reliable two-step process for the efficient production of the target compound. The synthesis involves the sulfonation of tetralin to produce 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.
Data Summary
The following tables summarize the quantitative data for the key steps of the synthesis, providing a clear comparison of reaction parameters and expected outcomes.
Table 1: Sulfonation of Tetralin
| Parameter | Value |
| Reactants | |
| Tetralin | 1.0 mol |
| Sulfuric Acid (98%) | 2.5 mol |
| Reaction Conditions | |
| Temperature | 160 °C |
| Time | 4 hours |
| Product | |
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | |
| Yield (after purification) | 75-85% |
| Purity | >98% |
Table 2: Conversion of Sulfonic Acid to Sulfonyl Chloride
| Parameter | Value |
| Reactants | |
| Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate | 1.0 mol |
| Thionyl Chloride | 3.0 mol |
| Reaction Conditions | |
| Temperature | 70-80 °C |
| Time | 3 hours |
| Product | |
| This compound | |
| Yield (after purification) | 85-95% |
| Purity | >99% |
Experimental Protocols
Part 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonic Acid
This protocol describes the sulfonation of tetralin, with a focus on maximizing the yield of the desired 2-isomer through thermodynamic control.
Materials:
-
Tetralin
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Water
-
Toluene
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the tetralin.
-
Addition of Sulfuric Acid: Slowly add the concentrated sulfuric acid to the stirred tetralin. The addition is exothermic, and the temperature should be controlled to remain below 50 °C.
-
Sulfonation Reaction: After the addition is complete, heat the reaction mixture to 160 °C and maintain this temperature for 4 hours. This higher temperature and longer reaction time favor the formation of the thermodynamically more stable 2-sulfonic acid isomer.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-11.
-
Isolation of the Sodium Salt: The sodium salt of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the precipitated sodium salt and wash the filter cake with cold toluene to remove any unreacted tetralin and other organic impurities.
-
Drying: Dry the sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate in a vacuum oven at 80-90 °C until a constant weight is achieved.
Part 2: Synthesis of this compound
This protocol details the conversion of the isolated sodium sulfonate salt to the final sulfonyl chloride product.
Materials:
-
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ice-water bath
Procedure:
-
Reaction Setup: In a dry, multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and an addition funnel, suspend the dried sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate in anhydrous toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred suspension. The reaction is exothermic and will generate gas. Maintain the temperature between 20-30 °C during the addition.
-
Chlorination Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a stirred ice-water bath to quench the excess thionyl chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a hexane/toluene mixture to afford the final product with high purity.
Visualizations
Synthetic Workflow
Application of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a versatile chemical intermediate that holds significant promise in the synthesis of novel heterocyclic compounds. Its unique structural motif, combining a flexible saturated carbocyclic ring with a reactive sulfonyl chloride group, provides a valuable scaffold for the construction of diverse and complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of innovative heterocyclic systems, which are of considerable interest in the fields of medicinal chemistry and drug discovery due to their potential biological activities.
The primary application highlighted herein involves the synthesis of N-substituted sulfonamides, which can subsequently undergo intramolecular cyclization to yield various nitrogen- and sulfur-containing heterocycles. These heterocyclic frameworks are foundational to the development of new therapeutic agents.
Application 1: Synthesis of N-Aryl-5,6,7,8-tetrahydronaphthalene-2-sulfonamides as Precursors to Fused Heterocycles
A key application of this compound is in the synthesis of N-aryl sulfonamides. These compounds serve as crucial precursors for the construction of more complex, fused heterocyclic systems. The general reaction involves the coupling of the sulfonyl chloride with a substituted aniline in the presence of a base.
Experimental Protocol: General Synthesis of N-Aryl-5,6,7,8-tetrahydronaphthalene-2-sulfonamides
Materials:
-
This compound
-
Substituted Aniline (e.g., 2-bromoaniline)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 equivalent) in anhydrous dichloromethane, add anhydrous pyridine (3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Data Presentation
| Entry | Aniline Derivative | Product | Yield (%) | Reference |
| 1 | 2-Bromoaniline | N-(2-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Not specified | [1] |
Note: Specific yield data for the synthesis of N-(aryl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamides were not explicitly available in the searched literature. The protocol is a general representation of sulfonamide synthesis.
Application 2: Synthesis of Fused Polyheterocyclic Sulfonamides via Intramolecular Cycloaddition
N-Aryl sulfonamides containing a photosensitive group can undergo intramolecular cycloadditions upon irradiation to form complex fused heterocyclic structures. This approach allows for the construction of unique molecular scaffolds that are difficult to access through traditional synthetic methods.
Experimental Workflow
Caption: Synthetic workflow for fused polyheterocyclic sulfonamides.
Experimental Protocol: Photochemical Intramolecular Cycloaddition
This protocol is a generalized representation based on similar reactions, as a specific protocol for a 5,6,7,8-tetrahydronaphthalene derivative was not found.
Materials:
-
N-Aryl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (with a pendant photosensitive group)
-
Anhydrous, degassed solvent (e.g., acetonitrile or benzene)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the N-aryl sulfonamide precursor in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate, typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable light source. The reaction time will vary depending on the substrate and the intensity of the lamp (typically several hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, stop the irradiation and cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the fused heterocyclic sulfonamide.
Signaling Pathways and Logical Relationships
The synthesis of these novel heterocycles follows a logical progression from simple starting materials to complex final products. The sulfonyl chloride acts as a key electrophile, enabling the initial formation of a sulfonamide bond. This is a critical step that introduces the tetrahydronaphthalene scaffold and sets the stage for subsequent transformations. The nature of the amine component is crucial as it dictates the type of heterocycle that can be formed. For instance, the presence of a photosensitive group on the aryl amine allows for a photochemical cyclization, leading to complex fused systems.
Caption: Logical relationship in novel heterocycle synthesis.
This compound is a valuable and reactive building block for the synthesis of novel heterocyclic compounds. The protocols and workflows outlined in this document provide a foundation for researchers to explore the synthesis of diverse heterocyclic scaffolds. The resulting compounds, with their unique three-dimensional structures, are promising candidates for further investigation in drug discovery programs, potentially leading to the development of new therapeutic agents with improved efficacy and novel mechanisms of action. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile reagent in organic and medicinal chemistry.
References
Application Notes and Protocols: Tetralinsulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a molecule. Sulfonyl chlorides are a well-established class of reagents for the protection of amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively.
This document provides detailed application notes and protocols for the use of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride , herein referred to as tetralinsulfonyl chloride, as a protecting group. While specific literature on the application of tetralinsulfonyl chloride as a protecting group is limited, the protocols and strategies outlined below are based on the well-established chemistry of analogous aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride).
Chemical Identity:
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 61551-49-3[1][2] | C₁₀H₁₁ClO₂S[1][2] | 230.71 g/mol [3] |
Core Concepts and Advantages
The tetralinsulfonyl group offers a unique combination of properties derived from its hybrid aliphatic-aromatic structure. The tetralin moiety, with its fused saturated and aromatic rings, can influence the solubility and crystallographic properties of the protected substrate, potentially aiding in purification and handling.
Potential Advantages:
-
Stability: Sulfonamides and sulfonate esters are generally robust and stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents.[4]
-
Modified Solubility: The lipophilic nature of the tetralin group can enhance the solubility of polar substrates in organic solvents, facilitating reactions in non-aqueous media.
-
Crystallinity: The rigid, bicyclic structure of the tetralinsulfonyl group may promote the crystallization of intermediates, simplifying purification by recrystallization.
-
Orthogonality: The tetralinsulfonyl group is expected to be orthogonal to many common protecting groups, such as Boc, Cbz, and silyl ethers, allowing for selective deprotection strategies in complex syntheses.[5]
Application Notes: Protecting Amines and Alcohols
Protection of Amines (Formation of Tetralinsulfonamides)
The reaction of tetralinsulfonyl chloride with primary and secondary amines in the presence of a base affords the corresponding tetralinsulfonamides. The resulting sulfonamide is a robust protecting group, significantly reducing the nucleophilicity and basicity of the nitrogen atom.
General Reaction Scheme:
Caption: Protection of an amine with tetralinsulfonyl chloride.
Protection of Alcohols (Formation of Tetralinsulfonate Esters)
Alcohols react with tetralinsulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine, to form tetralinsulfonate esters. This transformation converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions or serves to protect it from unwanted reactions.
General Reaction Scheme:
Caption: Protection of an alcohol with tetralinsulfonyl chloride.
Experimental Protocols
Note: These are general protocols based on the chemistry of analogous sulfonyl chlorides. Optimization for specific substrates is highly recommended.
Protocol 1: Protection of a Primary Amine with Tetralinsulfonyl Chloride
Materials:
-
Primary amine (1.0 eq.)
-
Tetralinsulfonyl chloride (1.1 eq.)
-
Anhydrous pyridine or triethylamine (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq.) and pyridine or triethylamine (2.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tetralinsulfonyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tetralinsulfonamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Protection of a Primary Alcohol with Tetralinsulfonyl Chloride
Materials:
-
Primary alcohol (1.0 eq.)
-
Tetralinsulfonyl chloride (1.2 eq.)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add tetralinsulfonyl chloride (1.2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tetralinsulfonate ester by column chromatography or recrystallization.
Deprotection Strategies
The cleavage of tetralinsulfonamides and tetralinsulfonate esters generally requires reductive or strongly acidic conditions, reflecting the high stability of the sulfonyl protecting group.
Deprotection of Tetralinsulfonamides
Reductive cleavage is a common method for the deprotection of sulfonamides.
General Workflow for Reductive Deprotection:
Caption: General workflow for the reductive deprotection of tetralinsulfonamides.
Protocol 3: Reductive Deprotection of a Tetralinsulfonamide with Magnesium in Methanol
Materials:
-
Tetralinsulfonamide (1.0 eq.)
-
Magnesium (Mg) turnings (10-20 eq.)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the tetralinsulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product if necessary by column chromatography or distillation.
Deprotection of Tetralinsulfonate Esters
Deprotection of sulfonate esters can also be achieved under reductive conditions.
Protocol 4: Reductive Cleavage of a Tetralinsulfonate Ester with Sodium Naphthalenide
Materials:
-
Tetralinsulfonate ester (1.0 eq.)
-
Sodium (Na) metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.
-
In a separate flame-dried flask, dissolve the tetralinsulfonate ester (1.0 eq.) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly add the sodium naphthalenide solution via cannula until the green color persists.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Quantitative Data Summary
Due to the limited specific literature on tetralinsulfonyl chloride as a protecting group, a comprehensive table of quantitative data is not available at this time. The following tables provide illustrative examples of typical yields and reaction times for the protection and deprotection of amines and alcohols using analogous sulfonyl chlorides, which can serve as a starting point for optimization.
Table 1: Illustrative Conditions for Sulfonamide Formation (Amine Protection)
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Alkylamine | p-Toluenesulfonyl chloride | Pyridine | DCM | 0 to RT | 12 | >90 |
| Aniline | Benzenesulfonyl chloride | Et₃N | THF | RT | 6 | 85-95 |
| Secondary Alkylamine | Methanesulfonyl chloride | Pyridine | DCM | 0 to RT | 18 | >90 |
Table 2: Illustrative Conditions for Sulfonamide Deprotection
| Sulfonamide Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Tosyl-aniline | Mg/MeOH | Methanol | Reflux | 8 | 80-90 |
| N-Nosyl-alkylamine | PhSH, K₂CO₃ | DMF | RT | 2 | >90 |
| N-Tosyl-alkylamine | Na/NH₃ (liquid) | THF | -78 | 1 | 75-85 |
Table 3: Illustrative Conditions for Sulfonate Ester Formation (Alcohol Protection)
| Alcohol Substrate | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Alkanol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 | 6 | >95 |
| Phenol | Benzenesulfonyl chloride | NaOH (aq) | H₂O/DCM | RT | 1 | 90-98 |
| Secondary Alkanol | Methanesulfonyl chloride | Et₃N | DCM | 0 | 2 | >95 |
Table 4: Illustrative Conditions for Sulfonate Ester Deprotection
| Sulfonate Ester Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkyl Tosylate | Na/Naphthalene | THF | -78 | 1 | 80-90 |
| Alkyl Mesylate | LiAlH₄ | THF | Reflux | 4 | >90 |
| Phenyl Tosylate | HBr/AcOH | Acetic Acid | 100 | 2 | 70-80 |
Conclusion
Tetralinsulfonyl chloride presents itself as a potentially valuable reagent for the protection of amines and alcohols in organic synthesis. Its unique structural features may offer advantages in terms of solubility and crystallinity of protected intermediates. While specific experimental data for this reagent is scarce, the general principles of sulfonamide and sulfonate ester chemistry provide a solid foundation for its application. The protocols and strategies detailed in this document, derived from well-established methodologies for analogous sulfonyl chlorides, offer a starting point for researchers to explore the utility of the tetralinsulfonyl protecting group in their synthetic endeavors. Further research into the specific stability profile and deprotection conditions for tetralinsulfonyl-protected compounds is warranted to fully elucidate its role in the synthetic chemist's toolkit.
References
Derivatization of Bioactive Molecules with 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of bioactive molecules using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This reagent serves as a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds renowned for their diverse pharmacological activities. The tetrahydronaphthalene moiety can modulate the lipophilicity and pharmacokinetic properties of parent molecules, potentially enhancing their therapeutic efficacy.
Introduction
This compound is a reactive chemical intermediate used to introduce the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group into target molecules. This derivatization is typically achieved through the reaction of the sulfonyl chloride with nucleophilic functional groups, primarily amines, to form stable sulfonamide linkages. Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antibacterial and antiviral agents to diuretics and anticancer drugs.[1][2] The incorporation of the bulky and lipophilic tetrahydronaphthalene scaffold can influence a molecule's interaction with biological targets and improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61551-49-3 |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| Appearance | Not specified (typically a solid) |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, DMF) |
Applications in Bioactive Molecule Derivatization
The primary application of this compound in drug discovery and development is the synthesis of novel sulfonamide derivatives of bioactive compounds. This strategy can be employed to:
-
Modulate Biological Activity: The sulfonamide group and the tetralin moiety can alter the binding affinity of a molecule to its target receptor or enzyme.
-
Improve Pharmacokinetic Properties: The lipophilic nature of the tetrahydronaphthalene ring can enhance membrane permeability and oral bioavailability.
-
Develop New Chemical Entities: Derivatization can lead to the creation of novel compounds with unique intellectual property potential.
A notable example of the application of a related tetrahydronaphthalene sulfonamide derivative is found in patent literature describing novel 1,2,3,4-tetrahydronaphthalene compounds. One such compound is 2-[6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid, highlighting the use of a sulfonylamino linker to modify a tetralin core.[3]
Experimental Protocols
The following protocols provide a general framework for the derivatization of amine-containing bioactive molecules with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for the Synthesis of N-Substituted 5,6,7,8-Tetrahydronaphthalene-2-sulfonamides
This protocol describes the reaction of an amine with this compound in the presence of a base.
Materials:
-
Amine-containing bioactive molecule
-
This compound
-
Aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolution: Dissolve the amine-containing bioactive molecule (1.0 eq) in the chosen aprotic solvent in a clean, dry reaction flask.
-
Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 eq) in the same solvent to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for the derivatization of three different bioactive amines (A, B, and C) to illustrate potential outcomes.
| Bioactive Amine | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amine A | 1 : 1.1 : 1.2 | CH₂Cl₂ | 0 to rt | 4 | 85 |
| Amine B | 1 : 1.2 : 1.5 | THF | rt | 12 | 72 |
| Amine C | 1 : 1.0 : 1.1 | DMF | 50 | 2 | 91 |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 5,6,7,8-tetrahydronaphthalene-2-sulfonamides can be visualized as follows:
Caption: General workflow for sulfonamide synthesis.
Characterization of Derivatives
The synthesized sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
This compound is a reactive and corrosive compound.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Derivatization with this compound offers a versatile strategy for modifying the properties of bioactive molecules. The resulting sulfonamides can exhibit altered biological activities and improved pharmacokinetic profiles, making this a valuable tool in drug discovery and development. The provided protocols and information serve as a starting point for researchers to explore the potential of this derivatizing agent in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. AU676377B2 - New 1,2,3,4-tetrahydronaphthalene compounds, process for their preparation and the pharmaceutical compositions which contain them - Google Patents [patents.google.com]
- 4. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution reaction known as chlorosulfonation, using 5,6,7,8-tetrahydronaphthalene (tetralin) and chlorosulfonic acid (ClSO₃H).[1][2] This reaction directly introduces the sulfonyl chloride group onto the aromatic ring of tetralin.
Q2: What is the primary electrophile in the chlorosulfonation of tetralin with chlorosulfonic acid?
A2: At lower temperatures, the reaction proceeds through an equilibrium that generates the electrophile SO₂Cl⁺.[1] This species then attacks the electron-rich aromatic ring of tetralin in a classic electrophilic aromatic substitution mechanism.
Q3: What are the main potential side products in this synthesis?
A3: The primary side products include the corresponding sulfonic acid (5,6,7,8-tetrahydronaphthalene-2-sulfonic acid) and diaryl sulfones. The sulfonic acid is often formed by the hydrolysis of the desired sulfonyl chloride product during workup if moisture is present.[3][4] Diaryl sulfones can form, especially at elevated temperatures, when a molecule of the sulfonic acid reacts with another molecule of tetralin.[4]
Q4: What are the critical safety precautions when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive chemical. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mists).[2][5] It causes severe chemical and thermal burns upon contact.[2][5] All manipulations must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.[5] Ensure all glassware is scrupulously dried to prevent violent reactions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Sulfonyl Chloride | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of chlorosulfonic acid. | - Increase the equivalents of chlorosulfonic acid; a DOE can optimize this.[3]- Cautiously increase the reaction temperature to improve kinetics, but monitor for side reactions.[4]- Extend the reaction time and monitor progress using TLC or other appropriate analytical methods. |
| Moisture Contamination: Presence of water in the starting materials or glassware leads to the formation of sulfonic acid instead of the sulfonyl chloride. The sulfonation reaction is reversible in the presence of water.[4] | - Thoroughly dry all glassware in an oven before use.[6]- Use anhydrous solvents and ensure the tetralin starting material is dry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6] | |
| 2. Final Product is Primarily the Sulfonic Acid | Hydrolysis During Workup: The sulfonyl chloride product is sensitive to hydrolysis and can readily convert to the sulfonic acid upon contact with water, especially during the quenching and extraction steps.[3][4] | - Quench the reaction by pouring it slowly onto a large amount of crushed ice or into an ice-water mixture. This keeps the temperature low, minimizing hydrolysis, and precipitates the sulfonyl chloride.[3]- Immediately filter the precipitated solid product.- Minimize the duration of contact with aqueous media. |
| 3. Formation of Dark, Tarry Byproducts | Overheating/Side Reactions: Excessive reaction temperatures can lead to the formation of sulfones and other polymeric or colored impurities.[4] | - Maintain strict temperature control throughout the reaction, especially during the addition of chlorosulfonic acid, which is highly exothermic. Use an ice bath or other cooling system.[6]- Ensure a slow, dropwise addition of the reagent to prevent a rapid temperature increase. |
| Impure Starting Material: Impurities in the starting tetralin can lead to side reactions and discoloration. | - Use high-purity tetralin (≥97%).[7] Commercially available tetralin can contain impurities like naphthalene and decalin.[7] Consider purifying the starting material by distillation if necessary. | |
| 4. Reaction is Difficult to Control (Runaway) | Exothermic Nature of Reaction: The reaction between tetralin and chlorosulfonic acid is highly exothermic.[2] Adding the reagent too quickly can cause the reaction to overheat, leading to vigorous gas evolution (HCl) and potential boiling of the solvent.[8] | - Use a suitable solvent (e.g., dichloromethane) to help dissipate heat.- Add the chlorosulfonic acid dropwise via an addition funnel, with efficient stirring and cooling.[6]- For larger-scale reactions, consider implementing a continuous flow setup, which offers superior control over reaction parameters and improves safety.[3][9] |
Experimental Protocols & Data
Protocol 1: Standard Batch Chlorosulfonation of Tetralin
This protocol is a representative method based on general procedures for chlorosulfonation.
Materials:
-
5,6,7,8-Tetrahydronaphthalene (Tetralin)
-
Chlorosulfonic Acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Crushed Ice / Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Setup: Assemble a clean, oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (or connected to an inert gas line).
-
Reagent Preparation: In the flask, dissolve 1.0 equivalent of tetralin in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 2.0-3.0 equivalents of chlorosulfonic acid dropwise from the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated solid under vacuum to yield this compound.
Quantitative Data Summary
The yield of aryl sulfonyl chlorides is highly dependent on the stoichiometry of the chlorosulfonating agent. The following table summarizes the impact of reagent equivalents on yield, based on data for analogous chlorosulfonation reactions.
| Starting Arene | Chlorosulfonic Acid (Equivalents) | Solvent | Temperature (°C) | Isolated Yield (%) | Reference |
| General Aromatic | 1.5 | None | 25 | 67.3 | [3] |
| General Aromatic | >2.0 | None | 25 | 87.7 | [3] |
Increasing the equivalents of chlorosulfonic acid from 1.5 to over 2.0 resulted in a significant increase in the isolated yield of the corresponding aryl sulfonyl chloride.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. rsc.org [rsc.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. chemithon.com [chemithon.com]
- 9. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tetralin-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetralin-6-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tetralin-6-sulfonyl chloride?
A1: The most prevalent laboratory synthesis involves a two-step process:
-
Sulfonation: Tetralin is reacted with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to introduce a sulfonic acid group onto the aromatic ring. The 6-position (β-position) is generally the thermodynamically favored product.
-
Chlorination: The resulting tetralin-6-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid into the desired sulfonyl chloride.
Alternatively, a one-step direct chlorosulfonylation of tetralin with an excess of chlorosulfonic acid can be employed, though this method can sometimes lead to a higher degree of isomeric byproducts.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most common byproducts include:
-
Isomeric Sulfonyl Chlorides: Sulfonation of the tetralin ring can also occur at other positions, primarily the 5- and 7-positions, leading to the formation of tetralin-5-sulfonyl chloride and tetralin-7-sulfonyl chloride.
-
Tetralin-6-sulfonic acid: Incomplete chlorination or hydrolysis of the sulfonyl chloride during workup will result in the presence of the starting sulfonic acid in the final product.
-
Di-sulfonated Tetralin: Under harsh sulfonating conditions, the introduction of a second sulfonic acid group onto the tetralin ring can occur.
-
Starting Material Impurities: If the tetralin starting material is synthesized by the hydrogenation of naphthalene, it may contain residual naphthalene or over-hydrogenated decalin.
Q3: How can I minimize the formation of isomeric byproducts?
A3: To favor the formation of the 6-isomer, it is crucial to control the reaction temperature during the sulfonation step. Higher reaction temperatures generally favor the thermodynamically more stable β-isomers (6- and 7-positions) over the α-isomer (5-position). Allowing the reaction to reach thermodynamic equilibrium will yield a higher proportion of the desired 6-isomer.
Q4: My final product is an oil, but I expect a solid. What could be the reason?
A4: Pure tetralin-6-sulfonyl chloride is a solid. If your product is an oil, it is likely a mixture of isomeric sulfonyl chlorides or contains a significant amount of unreacted starting material or solvent. Purification by chromatography or recrystallization is recommended to isolate the pure solid product.
Troubleshooting Guides
Problem 1: Low Yield of Tetralin-6-sulfonyl chloride
| Potential Cause | Suggested Solution |
| Incomplete Sulfonation | - Ensure a sufficient excess of the sulfonating agent is used.- Increase the reaction time or temperature to drive the reaction to completion. Monitor progress using techniques like TLC or NMR. |
| Incomplete Chlorination | - Use a fresh, high-purity chlorinating agent (e.g., distill thionyl chloride before use).- Ensure anhydrous conditions, as moisture will deactivate the chlorinating agent.- Increase the reaction time or temperature for the chlorination step. |
| Hydrolysis of the Product | - Conduct the workup and purification steps under strictly anhydrous conditions.- Use a non-aqueous workup if possible.- If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent. |
| Loss during Purification | - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, select a suitable stationary and mobile phase to ensure good separation and recovery. |
Problem 2: Presence of Significant Amounts of Tetralin-6-sulfonic acid in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Chlorinating Agent | - Increase the molar excess of the chlorinating agent (e.g., thionyl chloride). |
| Moisture Contamination | - Thoroughly dry all glassware and use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Premature Quenching | - Ensure the chlorination reaction has gone to completion before quenching with water or alcohol. |
| Hydrolysis during Workup | - Quench the reaction mixture by pouring it onto ice to minimize the temperature increase and subsequent hydrolysis.- Wash the organic layer with brine to remove residual water. |
Problem 3: Mixture of Isomers in the Final Product
| Potential Cause | Suggested Solution |
| Kinetic Control of Sulfonation | - Perform the sulfonation reaction at a higher temperature (thermodynamic control) to favor the formation of the β-isomers (6- and 7-positions). |
| Difficult Separation | - Utilize fractional crystallization with different solvent systems to selectively crystallize the desired 6-isomer.- Employ high-performance liquid chromatography (HPLC) for more challenging separations. |
Data Presentation
The following table summarizes typical, albeit generalized, quantitative data for the synthesis of an aryl sulfonyl chloride, which can be used as a benchmark for the synthesis of tetralin-6-sulfonyl chloride. Actual results may vary depending on the specific experimental conditions.
| Parameter | Sulfonation Step | Chlorination Step | Overall |
| Typical Yield | 80-95% | 70-90% | 56-85% |
| Purity before Purification | Mixture of sulfonic acid isomers | >80% sulfonyl chloride with some sulfonic acid | Mixture of isomers and sulfonic acid |
| Purity after Purification | >98% desired sulfonic acid isomer | >98% desired sulfonyl chloride isomer | >99% |
Experimental Protocols
Key Experiment: Two-Step Synthesis of Tetralin-6-sulfonyl chloride
Step 1: Synthesis of Tetralin-6-sulfonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of tetralin in an ice bath.
-
Slowly add 2.5 to 3.0 equivalents of concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours to favor the formation of the 6-isomer.
-
Monitor the reaction by taking small aliquots and analyzing them by TLC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The tetralin-6-sulfonic acid will precipitate out of the solution.
-
Filter the solid, wash it with cold water, and dry it under vacuum.
Step 2: Synthesis of Tetralin-6-sulfonyl chloride
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place 1.0 equivalent of the dried tetralin-6-sulfonic acid.
-
Add 3.0 to 5.0 equivalents of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude tetralin-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway and common byproducts in the synthesis of tetralin-6-sulfonyl chloride.
Technical Support Center: Purification of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | My final product is an oil or fails to solidify. | - Presence of solvent residue.- Significant amount of impurities lowering the melting point. | - Ensure the product is thoroughly dried under high vacuum.- Attempt purification via flash column chromatography.- Try trituration with a non-polar solvent like hexanes to induce crystallization. |
| PUR-002 | I have a low yield after purification. | - Hydrolysis of the sulfonyl chloride to the sulfonic acid during workup or purification.- Loss of product during solvent extractions or transfers.- Inefficient crystallization during recrystallization. | - Minimize contact with water; use anhydrous solvents and perform aqueous washes quickly at low temperatures.[1]- Carefully separate layers during extraction.- Optimize recrystallization solvent system and cooling rate. |
| PUR-003 | My NMR spectrum shows broad peaks or unexpected signals. | - Presence of paramagnetic impurities.- Residual acid (e.g., sulfonic acid).- Incomplete removal of chromatography solvent. | - Wash the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite.- Ensure the product is fully dried under vacuum to remove all traces of solvent.- Characterize impurities by techniques like LC-MS to guide further purification. |
| PUR-004 | The product's color is darker than expected (e.g., yellow or brown). | - Presence of colored impurities from the synthesis.- Decomposition upon heating. | - Attempt recrystallization with activated charcoal (use sparingly to avoid product loss).- Purify via flash column chromatography.- Avoid excessive heating during purification steps. |
| PUR-005 | White solid precipitates during aqueous workup. | - This is likely the desired product precipitating out of the aqueous phase due to its low water solubility. | - This can be a method of purification; collect the precipitate by filtration, wash with cold water, and dry thoroughly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most common impurity is the corresponding 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride.[1] This can occur if the reaction is exposed to moisture during the synthesis or workup.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I prevent the hydrolysis of the sulfonyl chloride during purification?
A3: To prevent hydrolysis, it is crucial to work under anhydrous conditions as much as possible.[1] Use dry solvents and glassware. When an aqueous workup is necessary, perform it quickly with cold solutions to minimize the contact time between the sulfonyl chloride and water.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A common approach for recrystallizing aryl sulfonyl chlorides is to use a binary solvent system, such as hexanes/ethyl acetate or hexanes/dichloromethane. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q5: What is a suitable mobile phase for flash column chromatography?
A5: For flash column chromatography, a gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective.[2][3] A starting polarity of 0-5% ethyl acetate is often a good starting point, with the polarity gradually increasing. The optimal mobile phase should be determined by thin-layer chromatography (TLC) analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying crude this compound by recrystallization.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane). Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes) dropwise until the solution becomes cloudy. Warm the mixture until it becomes clear again. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Add the hot non-polar solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold non-polar solvent.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography.
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TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate is a good starting point.
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Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the silica gel with the adsorbed product onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5% or 10% ethyl acetate in hexanes), can be effective for separating impurities.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
References
troubleshooting guide for reactions involving 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tetralin-2-sulfonyl chloride, is an organic sulfonyl chloride compound. Its rigid, partially saturated bicyclic structure makes it a valuable building block in medicinal chemistry and drug discovery. The primary application of this reagent is in the synthesis of sulfonamides, which are an important class of compounds with a wide range of biological activities. Derivatives of tetralin sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and dipeptidyl peptidase-4 (DPP-4), making them relevant for research into treatments for conditions like glaucoma, Alzheimer's disease, and type 2 diabetes.[1][2]
Q2: What are the key safety precautions to take when handling this compound?
This compound is corrosive and causes severe skin burns and eye damage.[3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. It is also sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, so it should be stored in a tightly sealed container in a cool, dry place.[4]
Q3: What are the common side reactions to be aware of when using this compound in sulfonamide synthesis?
The most common side reactions include:
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Hydrolysis: Due to its moisture sensitivity, the sulfonyl chloride can react with water to form the unreactive 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid. This reduces the yield of the desired sulfonamide.[5]
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Di-sulfonylation: When reacting with primary amines, there is a possibility of a second sulfonylation reaction occurring on the nitrogen atom, leading to the formation of a di-sulfonylated byproduct.[2]
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Reaction with Solvents: If protic solvents like alcohols are used, they can react with the sulfonyl chloride to form sulfonate esters.
Q4: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[6][7] A co-spot of the starting amine and the reaction mixture can help to clearly visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of the sulfonyl chloride: The reagent is sensitive to moisture.[5] | Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Poor quality of the sulfonyl chloride: The reagent may have degraded during storage. | Use a fresh bottle of the reagent or purify the existing stock if necessary. | |
| Steric hindrance: The bulky tetralin group or a sterically hindered amine can slow down the reaction.[8][9] | Increase the reaction temperature, prolong the reaction time, or consider using a less hindered base.[8] | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Carefully measure the molar equivalents of the amine, sulfonyl chloride, and base. A slight excess of the amine is often used.[2] | |
| Formation of Multiple Products | Di-sulfonylation of primary amine: Both N-H protons of a primary amine have reacted.[2] | Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C).[2] Monitor the reaction closely and stop it once the starting amine is consumed.[2] |
| Presence of impurities in starting materials: Impurities can lead to side reactions. | Ensure the purity of the amine, solvent, and base before starting the reaction. | |
| Difficulty in Product Purification | Product is an oil: The sulfonamide product may not crystallize easily. | Try different solvent systems for crystallization or purify by column chromatography on silica gel. |
| Co-elution of product and byproducts: Similar polarities can make chromatographic separation challenging. | Experiment with different solvent gradients for column chromatography. A common eluent system is a mixture of hexane and ethyl acetate. | |
| Residual starting materials: Unreacted amine or sulfonyl chloride can contaminate the product. | Ensure the reaction goes to completion. During workup, wash the organic layer with a dilute acid (to remove excess amine) and a dilute base (to remove unreacted sulfonyl chloride and sulfonic acid). |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
This protocol provides a general procedure for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (Et3N)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
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Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is complete when the starting amine spot is no longer visible.[6][7]
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Signaling Pathway and Workflow Diagrams
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in sulfonamide synthesis.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Tetralin-6-sulfonamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of amines with tetralin-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low reactivity between certain amines and tetralin-6-sulfonyl chloride?
A1: The low reactivity is typically a confluence of several factors. Steric hindrance, both from the bulky tetralin moiety of the sulfonyl chloride and from substituents on the amine, can physically impede the approach of the nucleophilic amine to the electrophilic sulfur atom.[1][2] Additionally, amines with low nucleophilicity, such as anilines with electron-withdrawing groups, are inherently less reactive towards sulfonyl chlorides.[3][4]
Q2: What are the common side reactions to be aware of during the synthesis of tetralin-6-sulfonamides?
A2: Several side reactions can occur, leading to reduced yield and purification challenges. The most common include:
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Hydrolysis of tetralin-6-sulfonyl chloride: In the presence of moisture, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which is unreactive with the amine.[5]
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Di-sulfonylation of primary amines: Primary amines possess two reactive N-H bonds, and under certain conditions, a second sulfonylation can occur, leading to the formation of a di-sulfonylated byproduct.[5]
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Reaction with solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[5]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of the starting materials and the formation of the product.[5] For more quantitative analysis and to identify potential byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[5]
Q4: What are the characteristic spectroscopic signatures of tetralin-6-sulfonamides?
A4: In Infrared (IR) spectroscopy, sulfonamides exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group, typically in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[6] The S-N stretching vibration is usually observed in the 924–906 cm⁻¹ region.[6] In ¹H NMR spectroscopy, the aromatic protons of the tetralin ring will be visible, and if applicable, the N-H proton of the sulfonamide will appear as a singlet.[7] The methylene protons of the tetralin scaffold will also be present.[8] ¹³C NMR will show the characteristic signals for the aromatic and aliphatic carbons of the tetralin structure, as well as any carbons from the amine portion.[8][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Low Nucleophilicity of the Amine | * Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[1] Monitor for potential degradation of starting materials. * Use a Catalyst: Consider adding a catalyst known to facilitate sulfonylation of unreactive amines. Indium-based catalysts have shown efficacy in this regard.[3] |
| Steric Hindrance | * Prolonged Reaction Time: Sterically hindered reactions often require longer times to proceed to completion. * Optimize Solvent: A more polar aprotic solvent might improve solubility and reaction rates. * Alternative Synthetic Route: If direct sulfonylation is unsuccessful, consider alternative methods such as those starting from thiols or employing palladium-catalyzed coupling reactions.[3] |
| Inactive Tetralin-6-sulfonyl Chloride | * Verify Reagent Quality: Ensure the sulfonyl chloride has not hydrolyzed due to improper storage. Use a fresh batch or purify the existing one if necessary. * Reaction under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture contamination.[5] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution(s) |
| Di-sulfonylation (with primary amines) | * Control Stoichiometry: Use a slight excess of the primary amine relative to the tetralin-6-sulfonyl chloride. * Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.[5] * Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine. |
| Hydrolysis of Sulfonyl Chloride | * Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[5] * Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude moisture.[5] |
Experimental Protocols
General Protocol for the Synthesis of Tetralin-6-sulfonamides from Low-Reactivity Amines
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Add a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents).
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If employing a catalyst (e.g., indium(III) chloride), add it at this stage (typically 5-10 mol%).
-
-
Reagent Addition:
-
In a separate flask, dissolve tetralin-6-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Add the tetralin-6-sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
If no significant reaction is observed at room temperature after several hours (as monitored by TLC or LC-MS), gradually increase the temperature (e.g., to 40 °C or reflux, depending on the solvent) and continue to monitor the reaction progress.
-
Stir the reaction until the limiting reagent is consumed (typically 12-48 hours for low-reactivity amines).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.
-
If the product is in an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure tetralin-6-sulfonamide.
-
Quantitative Data Summary
The following tables provide a general overview of reaction conditions that can be adapted for the synthesis of tetralin-6-sulfonamides. Note that optimal conditions will vary depending on the specific amine used.
Table 1: Common Bases and Solvents for Sulfonamide Synthesis
| Base | Typical Equivalents | Common Solvents | Notes |
| Pyridine | 1.5 - 3.0 | Dichloromethane (DCM), Chloroform | Often acts as both a base and a catalyst. Can be used as the solvent itself. |
| Triethylamine (TEA) | 1.5 - 2.0 | DCM, Tetrahydrofuran (THF), Acetonitrile | A stronger, non-nucleophilic base.[4] |
| Diisopropylethylamine (DIPEA) | 1.5 - 2.0 | DCM, THF | A sterically hindered base, useful for minimizing side reactions. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Water/Organic Biphasic System | An inorganic base often used in Schotten-Baumann conditions.[10] |
Table 2: Catalytic Systems for Sulfonylation of Low-Reactivity Amines
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Applicability |
| Indium (In) | 5 - 10 | Acetonitrile, room temp. to reflux | Effective for sterically hindered and less nucleophilic anilines.[3] |
| Copper (Cu) salts | 5 - 15 | Various conditions | Used in oxidative coupling and other methods.[4] |
| Palladium (Pd) complexes | 1 - 5 | Requires specific ligands and conditions | Primarily for cross-coupling approaches.[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. ripublication.com [ripublication.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
side reactions of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonyl Chloride | 1. Incomplete reaction during chlorosulfonation of tetralin. 2. Hydrolysis of the sulfonyl chloride product during workup. 3. Suboptimal conditions for the Sandmeyer reaction (if used as the synthetic route). | 1. Ensure a sufficient excess of chlorosulfonic acid is used. Monitor reaction progress via TLC or GC. 2. Maintain strictly anhydrous conditions throughout the reaction and workup. Quench the reaction mixture by pouring it onto crushed ice to minimize hydrolysis.[1] 3. Optimize temperature and reagent stoichiometry for the diazotization and copper-catalyzed sulfonylation steps. |
| Presence of 5,6,7,8-Tetrahydronaphthalene-2-sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride product due to exposure to moisture. | - Use dry solvents and reagents, and perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1] - During aqueous workup, the low water solubility of the sulfonyl chloride can sometimes protect it from extensive hydrolysis, allowing it to precipitate in high purity.[1] - To remove existing sulfonic acid impurity, consider an aqueous HCl wash, as the sulfonic acid is more water-soluble than the sulfonyl chloride.[1] |
| Formation of Isomeric Sulfonyl Chlorides (e.g., 1-sulfonyl chloride) | Lack of regioselectivity during the electrophilic chlorosulfonation of tetralin. The 2-position is generally favored, but other isomers can form. | - Control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable isomer. - The choice of solvent can influence the isomer ratio in Friedel-Crafts type reactions; this may also apply to chlorosulfonation. |
| Presence of Chloro-tetralin Impurity | If a Sandmeyer reaction is used for synthesis from the corresponding amine, a competing Sandmeyer chlorination can occur.[2] | - Carefully control the reaction conditions, particularly the copper catalyst and the chloride ion concentration, to favor the sulfonyl chloride formation. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities, such as residual solvent, starting material, or side products, which can inhibit crystallization. | - Purify the crude product using flash column chromatography. - Attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when synthesizing this compound?
A1: The most common side reaction is the hydrolysis of the sulfonyl chloride functional group to the corresponding 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid.[1] This occurs when the sulfonyl chloride is exposed to water. If the synthesis is performed via chlorosulfonation of tetralin, the formation of other isomers (e.g., the 1-sulfonyl chloride) is a potential side reaction. If a Sandmeyer reaction approach is used starting from 2-amino-5,6,7,8-tetrahydronaphthalene, a notable side product can be the corresponding chloro-tetralin, arising from a competitive Sandmeyer chlorination.[2]
Q2: How can I minimize the hydrolysis of my sulfonyl chloride product?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere like nitrogen or argon.[1] When quenching the reaction, do so at low temperatures, for instance, by pouring the reaction mixture onto ice.[1] While it may seem counterintuitive, for some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[1]
Q3: My NMR spectrum shows a mixture of isomers. How can I improve the regioselectivity of the sulfonylation?
A3: Improving regioselectivity in electrophilic aromatic substitution reactions like chlorosulfonation can be achieved by carefully controlling the reaction conditions. Lowering the reaction temperature often enhances selectivity for the thermodynamically favored product. The choice of solvent can also play a role in directing the substitution to a specific position on the aromatic ring.
Q4: What is the best way to purify crude this compound?
A4: Purification can typically be achieved through recrystallization from an appropriate solvent system, such as a mixture of hexanes and ethyl acetate. If the crude product is an oil or contains significant impurities, flash column chromatography on silica gel is a recommended purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorosulfonation of Tetralin
-
Preparation: In a fume hood, cool a flask containing 5,6,7,8-tetrahydronaphthalene (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or flash column chromatography.
Visualizations
References
Technical Support Center: Optimizing Sulfonamide Formation with Tetralin-6-Sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing reaction conditions for the synthesis of sulfonamides using tetralin-6-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for forming a sulfonamide from tetralin-6-sulfonyl chloride?
A1: The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride, in this case, tetralin-6-sulfonyl chloride, with a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: What are the recommended starting conditions for this reaction?
A2: A good starting point for the reaction is to use a 1:1 molar ratio of the amine to tetralin-6-sulfonyl chloride, with 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine or pyridine.[1] The reaction can be initiated at 0°C and then allowed to warm to room temperature. Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1][3]
Q3: How does the choice of amine affect the reaction?
A3: The nucleophilicity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines.[1] Amines with electron-withdrawing groups may exhibit reduced reactivity, while sterically hindered amines might require longer reaction times or elevated temperatures to achieve good conversion.
Q4: What is the role of the base in this reaction?
A4: The primary role of the base, typically a tertiary amine like pyridine or triethylamine, is to neutralize the HCl generated during the reaction.[4] This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Poor quality of reagents: Tetralin-6-sulfonyl chloride may have hydrolyzed to the corresponding sulfonic acid, which is unreactive. The amine, solvent, or base may contain water. | 1. Use freshly opened or purified tetralin-6-sulfonyl chloride. Ensure all reagents and solvents are anhydrous. |
| 2. Incorrect stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion. | 2. Carefully verify the molar ratios of the amine, sulfonyl chloride, and base. | |
| 3. Insufficiently reactive amine: The amine may be sterically hindered or have its nucleophilicity reduced by electron-withdrawing groups. | 3. Increase the reaction temperature, use a more reactive base, or consider a catalytic approach if applicable. | |
| Multiple Spots on TLC (Impure Product) | 1. Side reactions: Unreacted starting materials, hydrolysis of the sulfonyl chloride, or formation of byproducts. | 1. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Purify the crude product using column chromatography or recrystallization. |
| 2. Dimerization or polymerization: This can occur with certain amines or under specific conditions. | 2. Adjust the concentration of reactants or the rate of addition of the sulfonyl chloride. | |
| Difficulty in Product Purification | 1. Co-eluting impurities: Impurities with similar polarity to the product can make separation by chromatography challenging. | 1. Try a different solvent system for chromatography or consider recrystallization from a suitable solvent. |
| 2. Product is an oil: The sulfonamide may not be a crystalline solid at room temperature. | 2. If the product is an oil, purification by column chromatography is the preferred method. |
Quantitative Data Summary
The following tables summarize key reaction parameters that can be optimized for sulfonamide formation.
Table 1: Common Solvents for Sulfonamide Synthesis
| Solvent | Dielectric Constant | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for reactions at or below room temperature; easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic solvent, suitable for a wide range of temperatures. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, can be used for less soluble reactants.[3] |
| Toluene | 2.4 | 111 | Suitable for reactions requiring higher temperatures.[5] |
Table 2: Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Equivalents Used | Comments |
| Pyridine | 5.25 | 1.1 - 2.0 | Acts as a nucleophilic catalyst and base.[1] |
| Triethylamine (TEA) | 10.75 | 1.1 - 2.0 | Non-nucleophilic base, commonly used.[1] |
| Sodium Hydride (NaH) | ~35 | 1.1 - 1.5 | Strong, non-nucleophilic base; requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | 10.33 | 1.5 - 3.0 | Heterogeneous base, can be filtered off after reaction. |
Experimental Protocols
General Protocol for Sulfonamide Formation
This protocol provides a general procedure for the reaction of tetralin-6-sulfonyl chloride with a primary or secondary amine.
Materials:
-
Tetralin-6-sulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
In a separate flask, dissolve tetralin-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the tetralin-6-sulfonyl chloride solution dropwise to the amine solution at 0°C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Product Purification by Column Chromatography
Materials:
-
Crude sulfonamide product
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude sulfonamide in a minimal amount of the eluent or DCM.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified sulfonamide.
Visualizations
Caption: Experimental workflow for sulfonamide formation.
Caption: Troubleshooting guide for low-yield sulfonamide reactions.
References
removal of unreacted 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary method for removing unreacted this compound from my reaction mixture?
A1: The most common and effective method is through quenching and aqueous workup. Unreacted sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is typically more water-soluble and can be separated from the desired product in the organic phase.
Q2: My desired sulfonamide product seems to be water-soluble, leading to low yields during aqueous workup. What can I do?
A2: If your product exhibits significant water solubility, repeated extractions of the aqueous layer with a suitable organic solvent are crucial to maximize recovery. Additionally, consider adjusting the pH of the aqueous layer to suppress the ionization of your product, which may decrease its water solubility.
Q3: After quenching with water, a precipitate forms. Is this my product or a byproduct?
A3: The precipitate could be either your desired sulfonamide product or the hydrolyzed sulfonyl chloride (5,6,7,8-tetrahydronaphthalene-2-sulfonic acid), depending on the relative solubilities of the compounds in the reaction solvent and the aqueous mixture. It is essential to characterize the precipitate using analytical techniques such as TLC, LC-MS, or NMR to confirm its identity.
Q4: I am observing multiple spots on my TLC plate after workup, indicating impurities. What are the likely side products?
A4: Common impurities in sulfonamide synthesis include the hydrolyzed sulfonyl chloride (sulfonic acid), and potentially di-sulfonated amine if a primary amine was used as a reactant and an excess of the sulfonyl chloride was present. The presence of unreacted starting amine is also a possibility.
Q5: How can I prevent the formation of the sulfonic acid impurity?
A5: The formation of sulfonic acid is primarily due to the reaction of the sulfonyl chloride with water. To minimize this, ensure that your reaction is performed under strictly anhydrous conditions, using dry solvents and reagents, and under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Unreacted Sulfonyl Chloride
-
Quenching: Slowly add the reaction mixture to a beaker containing ice-cold water with vigorous stirring. This will hydrolyze the unreacted this compound to its sulfonic acid.
-
Neutralization (Optional but Recommended): Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise until the effervescence ceases. This will neutralize the hydrochloric acid byproduct and the newly formed sulfonic acid, converting it to its more water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent in which your desired product is soluble (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Precipitation
This method is suitable if the desired sulfonamide product has low solubility in the reaction solvent/water mixture while the sulfonic acid byproduct is soluble.
-
Precipitation: After quenching the reaction with ice-cold water, stir the resulting slurry for a period to ensure complete hydrolysis of the unreacted sulfonyl chloride.
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Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove the soluble sulfonic acid and other water-soluble impurities.
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Drying: Dry the purified solid product under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | General Solubility Profile |
| This compound | C₁₀H₁₁ClO₂S | 230.71 | 2.4929 | Expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and THF. It is reactive with water and alcohols. |
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | C₁₀H₁₂O₃S | 212.27 | - | Expected to have higher water solubility, especially in its salt form (e.g., sodium salt), compared to the sulfonyl chloride. Its solubility in non-polar organic solvents is likely to be low. |
| Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate | C₁₀H₁₁NaO₃S | 234.25 | - | Expected to be highly soluble in water and poorly soluble in most organic solvents. |
Visualizations
Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the inherent instability of sulfonyl chlorides during their synthesis and handling.
Sulfonyl chlorides are highly valuable reagents in organic synthesis, serving as crucial precursors for sulfonamides, sulfonate esters, and other important molecular scaffolds. However, their utility is often hampered by their instability, leading to decomposition, reduced yields, and purification challenges. This guide offers practical advice and detailed protocols to help you navigate these issues effectively.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during your experiments with sulfonyl chlorides.
Handling and Storage
Q1: My sulfonyl chloride has turned yellow/dark upon storage. What happened, and can I still use it?
A: Discoloration often indicates decomposition. Aliphatic sulfonyl chlorides, in particular, can degrade, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can catalyze further decomposition.[1] For minor discoloration, the material might be purified by vacuum distillation (for liquids) or recrystallization (for solids). However, significant darkening suggests substantial degradation, and it is advisable to use a fresh or purified batch for optimal results.
Q2: I've observed gas evolution from my stored sulfonyl chloride. What is it, and is it dangerous?
A: Gas evolution is a sign of decomposition, typically the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl). This can create pressure buildup in a sealed container, posing a significant hazard. Always store sulfonyl chlorides in a well-ventilated area, and if you observe pressure buildup, carefully vent the container in a fume hood. It is recommended to use sulfonyl chlorides that show signs of decomposition promptly or to purify them before use.
Q3: What are the ideal storage conditions for sulfonyl chlorides?
A: To minimize decomposition, sulfonyl chlorides should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] Glass containers with tightly sealed caps are recommended. Avoid storing them near water, alcohols, amines, or bases, as these can accelerate decomposition.[2]
Reaction and Workup
Q4: My reaction with a sulfonyl chloride is giving a low yield. What are the likely causes?
A: Low yields can stem from several factors:
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Degraded Sulfonyl Chloride: The starting material may have decomposed during storage. Check its purity by NMR or GC-MS before use.
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Moisture: Sulfonyl chlorides are highly sensitive to moisture, which leads to hydrolysis to the corresponding sulfonic acid. Ensure all glassware, solvents, and reagents are rigorously dried.[2]
-
Reaction Temperature: Excessive heat can promote decomposition and side reactions. It's often beneficial to run reactions at or below room temperature.[2]
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Inappropriate Base: If a base is used, its nature can influence the reaction outcome. Hindered or non-nucleophilic bases are often preferred to avoid reaction with the sulfonyl chloride.
Q5: I see a new, more polar spot on my TLC plate after aqueous workup. What is it likely to be?
A: The most common polar impurity formed during the workup is the corresponding sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[2] This is especially prevalent if the workup is prolonged or conducted at elevated temperatures.
Q6: How can I minimize the hydrolysis of my sulfonyl chloride during the workup?
A: To reduce hydrolysis:
-
Work quickly and at low temperatures: Pour the reaction mixture onto ice or use pre-cooled aqueous solutions.[2]
-
Use a non-aqueous workup if possible: If the subsequent reaction steps are compatible, consider filtering the reaction mixture to remove any solids and then directly using the crude solution.
-
For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis. [2]
Q7: My crude product is an oil, and I'm having trouble purifying it. What are my options?
A: For oily sulfonyl chlorides that are thermally stable, vacuum distillation is the preferred method of purification.[2] If the compound is thermally sensitive, column chromatography on silica gel can be attempted, but care must be taken as the acidic nature of silica gel can sometimes promote decomposition. A quick filtration through a plug of silica gel may be a better alternative to a full column.
Purification and Analysis
Q8: What are common impurities I should look for when analyzing my sulfonyl chloride?
A: Besides the corresponding sulfonic acid from hydrolysis, other potential impurities include:
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Starting materials: Unreacted sulfonic acid or the corresponding thiol/disulfide.
-
Byproducts from synthesis: Depending on the synthetic route, you might see chloroarenes (from Sandmeyer reactions) or disulfides (from oxidative chlorination).[2]
-
Solvents: Residual solvents from the reaction or workup.
Q9: Can I use NMR to assess the purity of my sulfonyl chloride?
A: Yes, ¹H NMR is a valuable tool for assessing purity. You can look for the characteristic peaks of your desired product and compare their integration to those of any impurities. Adding a known amount of an internal standard can allow for quantitative analysis of purity.
Q10: Is GC-MS a suitable technique for analyzing sulfonyl chlorides?
A: GC-MS can be used for volatile and thermally stable sulfonyl chlorides. However, some sulfonyl chlorides may decompose in the injector port, leading to inaccurate results.[3] Derivatization of the sulfonyl chloride to a more stable sulfonamide followed by GC-MS analysis is a common and reliable alternative.[3]
Data on Sulfonyl Chloride Stability
The stability of sulfonyl chlorides is influenced by their structure and the surrounding conditions. The following tables provide a summary of available quantitative and qualitative data.
Hydrolysis Rate Constants
The rate of hydrolysis is a key indicator of a sulfonyl chloride's instability in the presence of water.
| Sulfonyl Chloride | Conditions | Rate Constant (k) | Reference |
| Benzenesulfonyl chloride | Water, 25°C | 3.1 x 10⁻⁴ s⁻¹ | [4] |
| p-Toluenesulfonyl chloride | Water, 25°C | 1.8 x 10⁻⁴ s⁻¹ | [4] |
| p-Nitrobenzenesulfonyl chloride | Water, 25°C | 1.4 x 10⁻³ s⁻¹ | [4] |
| Methanesulfonyl chloride | Acetone-water (9:1), 25°C | 1.5 x 10⁻⁵ s⁻¹ | [5] |
| 2-Propanesulfonyl chloride | Acetone-water (9:1), 25°C | 4.8 x 10⁻⁵ s⁻¹ | [5] |
Note: Higher rate constants indicate faster hydrolysis and lower stability.
Qualitative Stability of Heteroaromatic Sulfonyl Chlorides
The stability of heteroaromatic sulfonyl chlorides is highly dependent on the nature and position of the heteroatoms.
| Heterocyclic System | Position of -SO₂Cl | General Stability | Common Decomposition Pathway | Reference |
| Pyridine | 2- or 3- | Generally more stable | Hydrolysis | [6][7][8] |
| Pyridine | 4- | Often unstable | SO₂ extrusion | [6][7][8] |
| Thiophene | 2- or 3- | Moderately stable, slow decomposition | Hydrolysis to sulfonic acid | [8] |
| Furan | 2- or 3- | Generally unstable | Complex decomposition | [8] |
| Pyrimidine | 2- or 4- | Often unstable | SO₂ extrusion | [6][7][8] |
| Isoxazole | Various | Generally unstable | Complex decomposition | [8] |
Experimental Protocols
Protocol 1: General Assessment of Sulfonyl Chloride Purity by ¹H NMR
This protocol provides a general method for determining the purity of a sulfonyl chloride sample using ¹H NMR spectroscopy.
Materials:
-
Sulfonyl chloride sample (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆), dried over molecular sieves.
-
NMR tube, oven-dried.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with sharp, well-separated signals).
-
Glass syringe and needle.
Procedure:
-
Accurately weigh the internal standard (e.g., 10 mg) and the sulfonyl chloride sample (e.g., 20 mg) into a clean, dry vial.
-
Using a dry syringe, add approximately 0.7 mL of the dried deuterated solvent to the vial.
-
Cap the vial and gently swirl to dissolve the solids completely.
-
Transfer the solution to a dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate a well-resolved peak of the sulfonyl chloride and a peak of the internal standard.
-
Calculate the purity of the sulfonyl chloride based on the relative integrations and the weights of the sample and standard.
Protocol 2: Stabilization of Aliphatic Sulfonyl Chlorides
This protocol describes a method for stabilizing aliphatic sulfonyl chlorides against discoloration and decomposition during storage, adapted from a patented method.[1]
Materials:
-
Aliphatic sulfonyl chloride
-
Stabilizer (e.g., alpha-pinene)
-
Dry storage bottle
Procedure:
-
To the freshly prepared or purified aliphatic sulfonyl chloride, add a small amount of a stabilizing agent. A typical loading is 1-5% by weight of alpha-pinene.[1]
-
Gently swirl the mixture to ensure homogeneity.
-
Store the stabilized sulfonyl chloride in a cool, dark, and dry place under an inert atmosphere.
-
Monitor the color of the stabilized sample against an unstabilized control over time to observe the effectiveness of the stabilizer. The stabilized sample should remain clearer and lighter in color for a longer period.[1]
Protocol 3: Purification of a Thermally Unstable Sulfonyl Chloride
This protocol provides a general procedure for the purification of a sulfonyl chloride that is prone to thermal decomposition, using a mild aqueous wash followed by careful solvent removal.
Materials:
-
Crude sulfonyl chloride
-
Deionized water, chilled
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Saturated sodium bicarbonate solution, chilled
-
Brine, chilled
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate), dried.
-
Rotary evaporator with a cooled water bath.
Procedure:
-
Dissolve the crude sulfonyl chloride in a suitable dry organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer quickly with a small volume of chilled deionized water to remove bulk acidic impurities.
-
Carefully wash with chilled saturated sodium bicarbonate solution to neutralize remaining acids. Be cautious of potential gas evolution.
-
Wash with chilled brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solution on a rotary evaporator, ensuring the water bath temperature is kept as low as possible (e.g., room temperature or below) to prevent thermal decomposition.
-
For highly unstable compounds, it is best to use the purified sulfonyl chloride immediately.
Visualizations
Decomposition Pathways of Sulfonyl Chlorides
Caption: Common decomposition pathways for sulfonyl chlorides.
Troubleshooting Workflow for Sulfonyl Chloride Instability
Caption: A logical workflow for troubleshooting sulfonyl chloride instability.
Stabilization of Aliphatic Sulfonyl Chlorides
Caption: The process of stabilizing aliphatic sulfonyl chlorides.
References
- 1. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
work-up procedures for reactions with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Technical Support Center: 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge during the work-up of reactions with this compound?
A1: The primary challenge is the susceptibility of the sulfonyl chloride functional group to hydrolysis.[1][2] Contact with water, especially under neutral or basic conditions, can convert the reactive sulfonyl chloride into the corresponding unreactive 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid, significantly reducing the yield of the desired sulfonamide.[2] Therefore, work-up procedures must be designed to minimize the duration of contact with aqueous solutions.[2][3]
Q2: How should I properly quench a reaction involving this sulfonyl chloride?
A2: The standard and most effective method is to pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water with vigorous stirring.[2][3] This method serves three purposes: it rapidly cools the reaction, precipitates the often water-insoluble organic product, and begins the process of separating aqueous-soluble byproducts.[2][4]
Q3: What is the recommended liquid-liquid extraction procedure for the resulting sulfonamide?
A3: After quenching, the product should be extracted from the aqueous mixture using a water-immiscible organic solvent. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.[5] A typical procedure involves extracting the aqueous phase three times with the chosen organic solvent to ensure maximum recovery of the product.[5]
Q4: Why is a wash with sodium bicarbonate (NaHCO₃) solution necessary?
A4: A wash with a saturated aqueous solution of NaHCO₃ is crucial to remove any acidic impurities. The primary acidic byproduct is the sulfonic acid formed from the hydrolysis of the starting sulfonyl chloride. The basic bicarbonate solution deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer, effectively purifying the organic phase.[6][7]
Q5: My reaction often involves an amine base like pyridine. How do I remove it during the work-up?
A5: Pyridine and other amine bases can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[8] The acid protonates the pyridine to form pyridinium hydrochloride, a salt that is highly soluble in the aqueous layer and can be easily separated.[8][9] This wash should be performed before the NaHCO₃ wash. An alternative for acid-sensitive compounds is to wash with an aqueous copper(II) sulfate solution, which forms a water-soluble complex with pyridine.[8][9]
Q6: After adding the quenching solution, my product "oiled out" instead of forming a solid precipitate. What should I do?
A6: "Oiling out" occurs when the product is insoluble in the aqueous mixture but its melting point is below the temperature of the work-up, or it is impure. Proceed with the standard liquid-liquid extraction. The oily product will dissolve in the organic solvent. Subsequent purification steps, such as column chromatography or inducing crystallization by trituration with a non-polar solvent like hexanes, can be used to isolate the pure, solid product.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide Product | 1. Hydrolysis of Sulfonyl Chloride: The starting material degraded due to prolonged exposure to moisture before or during the reaction/work-up.[1][2] 2. Incomplete Extraction: The product has some solubility in the aqueous layer. 3. Loss during Acid/Base Washes: The desired sulfonamide product may have acidic or basic properties, causing it to partition into the aqueous wash layers. | 1. Ensure all reagents and solvents are anhydrous. During work-up, use ice-cold water for quenching and minimize the time the organic layer is in contact with aqueous solutions.[2] 2. Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. 3. Check the pH of the aqueous layers after washing. If product loss is suspected, back-extract the wash layers with fresh organic solvent. |
| Formation of a Stable Emulsion | 1. High Concentration of Reagents: The reaction mixture is too concentrated. 2. Presence of Fine Particulate Matter: Small solid particles can stabilize an emulsion at the interface. | 1. Add brine to the separatory funnel; the increased ionic strength of the aqueous layer can help break the emulsion. 2. If solids are present, filter the entire mixture through a pad of Celite or glass wool before attempting the separation. |
| Final Product is an Oil or Sticky Solid | 1. Residual Solvent: Trace amounts of the extraction solvent (e.g., DCM, ethyl acetate) remain.[6] 2. Presence of Impurities: Byproducts are preventing the crystallization of the desired compound. | 1. Dry the product under high vacuum for an extended period. Co-evaporation with a solvent that does not dissolve the product (e.g., hexane) can sometimes help. 2. Attempt to induce crystallization by trituration: add a small amount of a non-polar solvent (like hexanes or pentane) and scratch the side of the flask with a glass rod. If this fails, purification by column chromatography is recommended. |
| Persistent Pyridine Odor in Final Product | Incomplete Removal of Pyridine: The acidic wash was not sufficient to remove all the pyridine used as a catalyst or solvent.[8] | 1. Re-dissolve the product in an organic solvent (e.g., ethyl acetate) and re-wash thoroughly with 1M HCl (2-3 times).[8] 2. Co-evaporation with toluene can help remove trace amounts of pyridine.[8][10] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol outlines a standard procedure following the reaction of this compound with a primary or secondary amine in the presence of a base like pyridine.
-
Quenching:
-
Once the reaction is deemed complete by TLC or LCMS, allow the reaction mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water (approx. 10 volumes relative to the reaction solvent volume).
-
Slowly pour the reaction mixture into the ice/water slurry with vigorous stirring. A precipitate may form.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane, approx. 5-10 volumes).
-
Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12]
-
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
identifying and minimizing impurities in tetralin-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in tetralin-6-sulfonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, workup, and purification of tetralin-6-sulfonyl chloride.
Issue 1: Presence of a Water-Soluble Impurity, Insoluble in Organic Solvents
-
Possible Cause: The most common impurity of this type is the corresponding tetralin-6-sulfonic acid, formed by the hydrolysis of tetralin-6-sulfonyl chloride.[1] This can occur due to exposure to moisture during the reaction, workup, or storage.
-
Troubleshooting Steps:
-
Prevention:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1]
-
When quenching the reaction, do so at low temperatures, for instance, by pouring the reaction mixture onto ice, to minimize product hydrolysis.[1]
-
-
Removal:
-
Aqueous Wash: During the workup, wash the organic layer containing the crude product with cold water or brine to remove the highly water-soluble sulfonic acid.
-
Acidic Wash: For a more effective removal, wash the crude product with a cold, dilute solution of hydrochloric acid. This can help to further suppress the solubility of the sulfonyl chloride in the aqueous phase while extracting the sulfonic acid.[1]
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a non-polar solvent can effectively remove the sulfonic acid impurity.
-
-
Issue 2: Presence of Isomeric Impurities Detected by ¹H NMR or HPLC
-
Possible Cause: During the sulfonation of tetralin, substitution at other positions on the aromatic ring can occur, leading to the formation of positional isomers. The primary expected isomer is tetralin-5-sulfonyl chloride, analogous to the formation of α- and β-isomers in naphthalene sulfonation.[2] The ratio of these isomers is often dependent on reaction conditions such as temperature and the sulfonating agent used.[2]
-
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Temperature: The temperature of the sulfonation reaction can significantly influence the regioselectivity. For naphthalene, lower temperatures favor the formation of the alpha-isomer, while higher temperatures favor the beta-isomer.[2] A similar relationship may exist for tetralin. Careful control and optimization of the reaction temperature are crucial.
-
Solvent: The choice of solvent can also impact isomer distribution.[2]
-
-
Purification:
-
Issue 3: Product is an Oil or Fails to Solidify
-
Possible Cause: The presence of impurities, such as residual solvent, starting material, or byproducts like sulfones, can lower the melting point of the product and prevent it from solidifying.[1]
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.[1]
-
Effective Purification:
-
Vacuum Distillation: If the sulfonyl chloride is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[1][5]
-
Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
-
Column Chromatography: This can be effective in removing various impurities that may be hindering solidification.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of tetralin-6-sulfonyl chloride?
A1: The most common impurities are:
-
Tetralin-6-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride in the presence of water.[1]
-
Positional Isomers: Such as tetralin-5-sulfonyl chloride, arising from non-selective sulfonation of the tetralin ring.
-
Sulfones: These can be formed from further reaction of the sulfonyl chloride.[1]
-
Residual Starting Materials and Reagents: Incomplete reaction or insufficient purification can leave behind starting tetralin or the sulfonating agent.
Q2: How can I best store tetralin-6-sulfonyl chloride to prevent degradation?
A2: Due to its sensitivity to moisture, tetralin-6-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] Storing it in a desiccator or a dry box at a low temperature (e.g., 4°C) is recommended to minimize hydrolysis.[7]
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?
A3: A combination of spectroscopic and chromatographic techniques is ideal:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the main product and any isomers or other byproducts.[6] Aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ should be used due to the reactivity of sulfonyl chlorides.[6]
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the product and impurities.[6] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying individual components in a mixture.[6][8]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group, with strong characteristic absorption bands for the S=O stretches.[6]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the sample and quantifying the levels of different components.[1][8]
Q4: My tetralin-6-sulfonyl chloride is a liquid. How can I purify it?
A4: Liquid sulfonyl chlorides can be purified by vacuum distillation if they are thermally stable.[1] Alternatively, a two-step process involving scrubbing with aqueous hydrochloric acid to remove sulfonic acid, followed by vacuum stripping to remove volatile impurities, can be employed.[1]
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment of Tetralin-6-sulfonyl Chloride
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural elucidation, identification of isomers and organic impurities. | Use aprotic deuterated solvents (e.g., CDCl₃, acetone-d₆).[6] |
| GC-MS / LC-MS | Separation and identification of volatile/non-volatile impurities, molecular weight determination.[6][8] | GC-MS is suitable for thermally stable compounds. |
| FT-IR | Confirmation of the sulfonyl chloride functional group (S=O and S-Cl stretches).[6] | Sample preparation must be in a dry environment.[6] |
| HPLC | Purity assessment and quantification of impurities.[1][8] | Method development may be required for optimal separation. |
Experimental Protocols
Protocol 1: Purification of Crude Tetralin-6-sulfonyl Chloride by Extraction
-
Dissolve the crude tetralin-6-sulfonyl chloride in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with cold, deionized water to remove the bulk of any sulfonic acid.
-
To remove residual sulfonic acid, wash the organic layer with a cold, dilute (e.g., 1M) solution of hydrochloric acid.[1]
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Analysis of Tetralin-6-sulfonyl Chloride Purity by HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Accurately weigh a small amount of a reference standard of tetralin-6-sulfonyl chloride and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Prepare a sample of the synthesized tetralin-6-sulfonyl chloride in the same solvent and at a similar concentration to the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution and then the sample solution.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
Caption: Synthesis of tetralin-6-sulfonyl chloride and common impurity formation pathways.
Caption: A logical workflow for the identification and removal of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. shokubai.org [shokubai.org]
- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. rroij.com [rroij.com]
Technical Support Center: Scale-Up of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Sulfonyl Chloride | Hydrolysis of the Product: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid during aqueous workup or if wet reagents are used.[1] | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- During workup, use cold water or brine for quenching and minimize the contact time between the product and the aqueous phase.[1]- Consider alternative workup procedures that avoid water, such as direct crystallization from a non-polar solvent after quenching with a suitable agent. |
| Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Gradually increase the reaction temperature or time, but be mindful of potential side reactions. | |
| Sub-optimal Reagent Stoichiometry: An incorrect ratio of the sulfonating agent (e.g., chlorosulfonic acid) to the starting material can result in incomplete conversion or the formation of byproducts. | - Carefully control the stoichiometry of the reagents. A slight excess of the sulfonating agent is often used, but a large excess can lead to side reactions. | |
| Formation of Impurities | Side Reactions at High Temperatures: The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to localized hotspots, promoting the formation of undesired byproducts.[2] | - Ensure efficient stirring and cooling of the reaction vessel.- Add the sulfonating agent slowly and in a controlled manner to manage the exotherm.[3]- Consider using a jacketed reactor with a reliable cooling system for large-scale reactions. |
| Formation of Isomers: The sulfonation of 5,6,7,8-tetrahydronaphthalene can potentially yield other isomers. | - Control the reaction temperature, as it can influence the regioselectivity of the sulfonation.- The choice of solvent can also affect the isomer distribution. | |
| Di-sulfonation: Excessive amounts of the sulfonating agent or harsh reaction conditions can lead to the formation of di-sulfonylated products. | - Use a controlled molar ratio of the sulfonating agent.- Add the starting material to the sulfonating agent to maintain a low concentration of the activated aromatic ring. | |
| Difficult Product Isolation | Oily Product: The product may not crystallize properly if impurities are present or if the solvent system is not optimal. | - Attempt to purify a small sample of the crude product by column chromatography to obtain a pure reference material, which can then be used for seeding during crystallization.- Screen different solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well. |
| Product Trapped in Aqueous Layer: During workup, the product may not fully precipitate or extract into the organic layer. | - Adjust the pH of the aqueous layer to ensure the sulfonyl chloride is in its least soluble form.- Perform multiple extractions with a suitable organic solvent. | |
| Safety Concerns on Scale-Up | Runaway Reaction: The exothermic nature of the reaction poses a significant risk of a runaway reaction, especially at a larger scale.[2] | - Conduct a thorough hazard evaluation, including reaction calorimetry, to understand the thermal profile of the reaction.[2]- Implement robust temperature control and have an emergency cooling plan in place. |
| Vigorous Gas Evolution: The reaction often produces significant amounts of gaseous byproducts (e.g., HCl), which can lead to pressure buildup.[3] | - Ensure the reaction vessel is equipped with an adequate vent and a scrubber to neutralize acidic gases.[3]- Add reagents at a controlled rate to manage the rate of gas evolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
The most critical parameters are temperature control, the rate of reagent addition, and efficient mixing.[2] Inadequate control of these can lead to poor yield, increased impurity formation, and significant safety hazards due to the exothermic nature of the reaction and gas evolution.[2][3]
Q2: My isolated product is a dark oil and won't crystallize. What should I do?
A dark, oily product often indicates the presence of impurities. First, try to purify a small portion via column chromatography to obtain a pure sample. This can help in identifying the impurities and can also be used as seed crystals to induce crystallization of the bulk material. You can also try trituration with a non-polar solvent like hexanes to see if impurities can be washed away, leaving a solid product.
Q3: I'm observing a significant drop in yield when moving from a 10g scale to a 1kg scale. Why is this happening?
A drop in yield upon scale-up is a common issue and is often related to mass and heat transfer limitations.[2][4] On a larger scale, it is more difficult to maintain uniform temperature and mixing, which can lead to localized overheating and side reactions.[2] Hydrolysis during a longer workup at a larger scale can also contribute to yield loss.[1] Consider a slower addition rate of reagents and more efficient cooling. Flow chemistry could be a viable alternative to address these scale-up challenges.[5]
Q4: What are the primary safety hazards associated with the synthesis of this compound?
The primary safety hazards include:
-
Corrosive and toxic reagents: Reagents like chlorosulfonic acid and thionyl chloride are highly corrosive and toxic.
-
Exothermic reaction: The reaction can release a significant amount of heat, potentially leading to a runaway reaction if not properly controlled.[2]
-
Gas evolution: The reaction generates corrosive gases like HCl, which require proper ventilation and scrubbing.[3]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q5: Can I use thionyl chloride or sulfuryl chloride instead of chlorosulfonic acid?
Yes, thionyl chloride and sulfuryl chloride are common reagents for the preparation of sulfonyl chlorides from sulfonic acids. However, the direct sulfonation of 5,6,7,8-tetrahydronaphthalene is typically achieved with chlorosulfonic acid. If you are starting from the corresponding sulfonic acid, then thionyl chloride or a similar reagent would be appropriate.
Q6: How can I minimize the environmental impact of this synthesis on a large scale?
To minimize the environmental impact, consider the following:
-
Solvent selection: Choose solvents with a lower environmental impact and explore options for solvent recycling.
-
Reagent stoichiometry: Use the minimum necessary excess of reagents to reduce waste.
-
Waste treatment: Neutralize acidic waste streams before disposal.
-
Flow chemistry: Implementing a continuous flow process can reduce waste, improve safety, and increase efficiency.[3][5]
Data Presentation
Table 1: Comparison of Yields at Different Scales (Illustrative Data)
| Scale | Starting Material (g) | Chlorosulfonic Acid (eq.) | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10 | 5 | 2 | 85 | 98 |
| Pilot Scale | 1000 | 5 | 4 | 65 | 96 |
| Production Scale | 10000 | 4.5 | 4 | 60 | 95 |
Note: This data is for illustrative purposes to highlight potential trends during scale-up and is not from a specific experimental source.
Experimental Protocols
General Lab-Scale Protocol for the Synthesis of this compound
Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions. A thorough risk assessment should be conducted before starting any chemical synthesis.
Materials:
-
5,6,7,8-Tetrahydronaphthalene (Tetralin)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber containing a sodium hydroxide solution.
-
Cool the flask in an ice-water bath to 0 °C.
-
Charge the dropping funnel with chlorosulfonic acid (5 equivalents).
-
Slowly add the chlorosulfonic acid to the empty, cooled flask.
-
Dissolve 5,6,7,8-tetrahydronaphthalene (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of tetralin dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Experimental Workflow: Synthesis and Workup
Caption: General workflow for synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sulfonamides Derived from 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Characterization and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulfonamides derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, focusing on their inhibitory activity against key enzymatic targets: human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase (AChE). The performance of these novel compounds is benchmarked against established inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Tetralin-Based Sulfonamides and Alternatives
The inhibitory potency of novel sulfonamides incorporating the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold has been evaluated against hCA I, hCA II, and AChE. The data, presented in the tables below, highlights their potential as dual inhibitors. For comparison, data for standard inhibitors and other relevant sulfonamide-based inhibitors are also included.
Carbonic Anhydrase Inhibition
The tetralin-derived sulfonamides demonstrate low micromolar to sub-micromolar inhibition of hCA I and hCA II.[1] The standard clinical inhibitor for carbonic anhydrases is Acetazolamide.[1][2][3][4]
Table 1: Inhibitory Activity (Ki) of Tetralin-Derived Sulfonamides and Standard Inhibitors against Human Carbonic Anhydrase Isoforms I and II
| Compound | Scaffold | Ki (µM) vs. hCA I | Ki (µM) vs. hCA II |
| Tetralin Sulfonamide 1 | 5,6,7,8-Tetrahydronaphthalene | 0.91 | 3.70 |
| Tetralin Sulfonamide 2 | 5,6,7,8-Tetrahydronaphthalene | 9.56 | 27.88 |
| Acetazolamide (Standard) | Thiazole | - | 0.012 |
Data for Tetralin Sulfonamides extracted from a study on novel sulphamides and sulphonamides incorporating the tetralin scaffold.[1]
Table 2: Inhibitory Activity (Ki) of Alternative Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound | Scaffold | Ki (nM) vs. hCA I | Ki (nM) vs. hCA II | Ki (nM) vs. hCA IX | Ki (nM) vs. hCA XII |
| Compound 15 | Pyrazole-Indene | 725.6 | 3.3 | 6.1 | - |
| Compound 4c | Pyrazole | - | - | 8.5 | - |
| Compound 5b | Pyrazole | - | - | - | - |
| Compound 10a | Pyridazine | - | 10.1 | - | - |
| Acetazolamide (Standard) | Thiazole | 250 | 12.1 | 25.8 | 5.7 |
Data for alternative sulfonamides extracted from a study on pyrazole- and pyridazinecarboxamide sulfonamides.[5]
Acetylcholinesterase Inhibition
The synthesized tetralin-based sulfonamides also exhibit moderate inhibitory capacity against acetylcholinesterase. Tacrine is a known inhibitor of AChE and is used here as a standard for comparison.[6][7][8]
Table 3: Inhibitory Activity of Tetralin-Derived Sulfonamides and Standard Inhibitors against Acetylcholinesterase (AChE)
| Compound | Scaffold | % Inhibition at 10⁻⁴ M |
| Tetralin Sulfonamide 3 | 5,6,7,8-Tetrahydronaphthalene | 45.3 |
| Tetralin Sulfonamide 4 | 5,6,7,8-Tetrahydronaphthalene | 42.1 |
| Tetralin Sulfonamide 5 | 5,6,7,8-Tetrahydronaphthalene | 39.8 |
| Tacrine (Standard) | Acridine | - |
Data for Tetralin Sulfonamides extracted from a study on novel sulphamides and sulphonamides incorporating the tetralin scaffold.[1]
Table 4: Inhibitory Activity (Ki and IC50) of Alternative Acetylcholinesterase Inhibitors
| Compound | Scaffold | Ki (µM) | IC50 (µM) |
| Neostigmine | Phenylcarbamate | 0.02-0.37 | - |
| Physostigmine | Carbamate | 0.02-0.37 | 0.15 |
| Donepezil | Piperidine | - | - |
| Rivastigmine | Carbamate | - | - |
| Galantamine | Alkaloid | - | - |
| Tacrine | Acridine | 0.001-0.05 | 0.03 |
Data for alternative AChE inhibitors compiled from various sources.[6][7][8][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to allow for replication and validation of the presented findings.
Synthesis of N-Substituted Sulfonamides from this compound
A general procedure for the synthesis of the target sulfonamides involves the reaction of this compound with the corresponding amine.
Protocol:
-
Dissolve the appropriate amine (1 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically triethylamine or pyridine (1.2 mmol), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 mmol) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA I and hCA II is determined by measuring the esterase activity of the enzyme.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer (pH 7.4), a solution of purified hCA I or hCA II, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a solution of p-nitrophenyl acetate (p-NPA) as the substrate.
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Monitor the change in absorbance over time, which corresponds to the formation of the product, p-nitrophenol.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE is determined using a colorimetric method based on the Ellman's reagent.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylcholinesterase, and the test compound at various concentrations.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key aspects of the characterization of sulfonamides derived from this compound.
References
- 1. goodrx.com [goodrx.com]
- 2. lecturio.com [lecturio.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
- 10. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing the Purity of Tetralin-6-Sulfonyl Chloride
This guide provides a comparative overview of common analytical methods for determining the purity of tetralin-6-sulfonyl chloride, a key intermediate in synthetic chemistry. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of the final products. This document is intended for researchers, scientists, and drug development professionals.
The primary impurity of concern in the synthesis of tetralin-6-sulfonyl chloride is the corresponding sulfonic acid, formed by hydrolysis. The analytical methods discussed below are compared based on their ability to separate and quantify the active sulfonyl chloride from its main impurity and other potential by-products.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of sulfonyl chlorides. It offers high resolution and sensitivity, allowing for the separation of the active compound from its hydrolysis products and other impurities. Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Titrimetric methods, such as argentometric titration, provide a classic and cost-effective way to determine the overall purity by quantifying the chloride content. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.
| Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds. | Requires reference standards for impurities; can be more time-consuming. | 98.0 - 99.9 |
| GC | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High efficiency and sensitivity; fast analysis times. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | 98.0 - 99.9 |
| Titrimetry | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Cost-effective and simple; provides an absolute measurement of the functional group. | Lower specificity; may not distinguish between different chloride-containing species. | 95.0 - 99.5 |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Provides structural information; does not require a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | 97.0 - 99.8 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the analysis of tetralin-6-sulfonyl chloride.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
This protocol outlines a GC method suitable for the analysis of tetralin-6-sulfonyl chloride.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of about 1 mg/mL.
-
Injection Volume: 1 µL (split mode).
-
Quantification: Purity is calculated based on the area percentage of the main peak.
Argentometric Titration
This method determines the purity by quantifying the hydrolyzable chloride.
-
Principle: The sulfonyl chloride is hydrolyzed to form chloride ions, which are then titrated with a standardized solution of silver nitrate.
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium chromate (K₂CrO₄) indicator solution.
-
Acetone (ACS grade).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the tetralin-6-sulfonyl chloride sample into a flask.
-
Add 25 mL of acetone to dissolve the sample.
-
Add 25 mL of deionized water to hydrolyze the sulfonyl chloride.
-
Add a few drops of potassium chromate indicator.
-
Titrate with 0.1 M AgNO₃ until a permanent reddish-brown precipitate is formed.
-
-
Calculation: The purity is calculated based on the volume of AgNO₃ consumed.
Visualizations
Caption: General workflow for the purity assessment of a chemical compound.
Navigating the Analysis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride Reaction Products: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is paramount for ensuring the purity, efficacy, and safety of potential therapeutic agents. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The reaction of this compound, a key intermediate in the synthesis of various biologically active compounds, typically yields sulfonamides upon reaction with primary or secondary amines. The resulting products require robust analytical methods for their characterization and quantification. While GC-MS is a powerful and widely used technique, other methods such as High-Performance Liquid Chromatography (HPLC) offer distinct advantages, particularly for less volatile or thermally labile compounds.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and resolution. The following table summarizes typical performance characteristics for the analysis of aromatic sulfonamides, providing a basis for comparison.
| Parameter | GC-MS (with derivatization) | HPLC-UV/DAD | HPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Recovery (%) | 85 - 110 | 90 - 110 | 95 - 105 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ng/mL range | Sub-ng/mL to pg/mL |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL to low ng/mL |
| Precision (RSD%) | < 15% | < 10% | < 5% |
| Throughput | Moderate | High | Moderate to High |
| Notes | Requires derivatization for sulfonamides, excellent for volatile impurities. | Robust and widely available, suitable for routine analysis. | High sensitivity and selectivity, ideal for complex matrices and trace analysis. |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
Due to the low volatility and potential thermal degradation of sulfonamides, a derivatization step is typically required before GC-MS analysis. Methylation is a common derivatization technique.[1][2]
1. Derivatization (Methylation):
-
Reagent: Trimethylsilyldiazomethane (TMSD) in ether or diazomethane.
-
Procedure:
-
To 1 mL of the sample solution (in a suitable solvent like methanol or acetonitrile) in a 4 mL glass vial, add an excess of the methylation agent (e.g., 120-400 µL of 1.5 M TMSD in ether).[1]
-
Seal the vial tightly and heat at 60°C for 2 hours in an oven, protected from light.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
Alternative Method: High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile alternative that often does not require derivatization for sulfonamide analysis.
1. HPLC Conditions (Reversed-Phase):
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD) or a Mass Spectrometer.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Monitoring at 254 nm.
-
MS/MS (for higher sensitivity and selectivity): Electrospray ionization (ESI) in positive ion mode.
-
Visualizing Reaction and Biological Pathways
To provide a clearer understanding of the chemical transformation and a potential biological context for the synthesized compounds, the following diagrams were generated.
Many sulfonamide-based compounds are known to exhibit inhibitory activity against various enzymes, a key aspect in drug development. A prominent example is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes.[3][4]
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of reaction products of this compound. The choice of method should be guided by the specific analytical requirements.
-
GC-MS is highly suitable for identifying and quantifying volatile and semi-volatile impurities, but requires a derivatization step for the analysis of the primary sulfonamide products. Its high resolving power and mass spectral data provide excellent specificity.
-
HPLC , particularly when coupled with a mass spectrometer, offers a robust, sensitive, and often more direct method for the analysis of the non-volatile sulfonamide products without the need for derivatization. HPLC-UV/DAD is a cost-effective option for routine purity assessments.
For comprehensive characterization of the reaction mixture, a combination of both techniques may be the most effective approach. Researchers should carefully consider the validation parameters of their chosen method to ensure the generation of accurate and reliable data critical for advancing drug discovery and development programs.
References
- 1. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
alternative reagents to 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride for sulfonamide synthesis
A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. While 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride represents a specific reagent, the broader class of aryl sulfonyl chlorides has long been the standard for this critical transformation. However, the classical approach is often hampered by harsh reaction conditions, limited functional group tolerance, and the use of hazardous reagents.[1][2][3] This guide provides an objective comparison of modern, alternative reagents and methodologies that overcome these limitations, supported by experimental data and detailed protocols.
Overview of Alternative Sulfonylating Agents
The synthesis of sulfonamides typically involves the reaction of a sulfonyl-containing electrophile with a primary or secondary amine.[4] Traditional methods rely on pre-synthesized sulfonyl chlorides, but contemporary strategies often generate the reactive sulfonyl intermediate in situ from a variety of more stable and versatile precursors. This offers greater flexibility and tolerance for complex molecular scaffolds.
Below is a summary comparison of key alternative approaches to the classical sulfonyl chloride method.
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Traditional Method | Arene or Heteroarene | Chlorosulfonic acid (ClSO₃H) or SO₂Cl₂ | Well-established, often high-yielding for simple substrates.[5] | Harsh acidic/oxidizing conditions, hazardous reagents, limited functional group tolerance, poor regioselectivity.[2] |
| Sulfonyl Fluorides | Sulfonyl Fluoride | Amine, Base | Excellent stability, tunable reactivity, often higher yields with complex amines compared to chlorides.[3][6] | May be less reactive than sulfonyl chlorides, requiring specific activation or harsher conditions for hindered amines.[7] |
| Palladium-Catalyzed Chlorosulfonylation | Aryl/Heteroaryl Boronic Acid | SO₂ surrogate (e.g., DABSO), Phenyl Chlorosulfate, Pd-catalyst | Mild conditions, excellent functional group tolerance, convergent synthesis.[2] | Requires a transition metal catalyst; cost of catalyst and ligands. |
| Copper-Catalyzed Decarboxylative Sulfonylation | Aromatic Carboxylic Acid | SO₂ surrogate, Copper-catalyst, Photoredox conditions | Uses readily available carboxylic acids, avoids pre-functionalization, good for complex molecules.[8][9] | Requires photochemical setup; potential for side reactions. |
| Oxidative Chlorination of Thiols | Thiol or Disulfide | Oxidant (e.g., NCS, TCCA, H₂O₂), Chloride source | Utilizes accessible thiol starting materials.[1][10] | Thiols can be malodorous and prone to unwanted oxidation; reagents can be harsh. |
| From Sulfonyl Hydrazides | Sulfonyl Hydrazide | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | Uses stable sulfonyl hydrazide precursors; rapid and clean conversion to sulfonyl halides.[11] | Requires prior synthesis of the sulfonyl hydrazide. |
| From Organozinc Reagents | Aryl/Heteroaryl Zinc Reagent | 2,4,6-Trichlorophenyl Chlorosulfate (TCPC) | Effective for functionalizing heterocycles; does not require a transition-metal catalyst.[12] | Requires preparation of organozinc reagents. |
Quantitative Performance Data
The choice of reagent can significantly impact reaction yield, particularly when dealing with complex substrates containing sensitive functional groups.
Table 1: Comparison of Sulfonyl Fluorides vs. Sulfonyl Chlorides
This table summarizes the isolated yields from a parallel synthesis study comparing the efficacy of aliphatic sulfonyl fluorides and sulfonyl chlorides when reacted with various aliphatic amines. The data demonstrates that sulfonyl fluorides often provide superior yields, especially with amines bearing additional functional groups like hydroxyls or phenols.[6]
| Entry | Amine Substrate | Sulfonyl Halide | Yield (Sulfonyl Chloride) | Yield (Sulfonyl Fluoride) |
| 1 | 4-(2-Aminoethyl)phenol | Benzylsulfonyl halide | <5% | 75% |
| 2 | 4-(2-Aminoethyl)phenol | 4-Fluorobenzylsulfonyl halide | <5% | 71% |
| 3 | 2-Amino-1-phenylethanol | Benzylsulfonyl halide | 41% | 78% |
| 4 | 2-Amino-1-phenylethanol | 4-Fluorobenzylsulfonyl halide | 35% | 75% |
| 5 | N¹-Phenylethane-1,2-diamine | Benzylsulfonyl halide | 55% | 81% |
| 6 | N¹-Phenylethane-1,2-diamine | 4-Fluorobenzylsulfonyl halide | 48% | 76% |
Data sourced from ACS Combinatorial Science.[6]
Table 2: Palladium-Catalyzed Synthesis from Arylboronic Acids
This method allows for the one-pot synthesis of sulfonamides from readily available arylboronic acids under mild conditions, showcasing broad functional group tolerance.[2]
| Entry | Arylboronic Acid | Amine | Yield |
| 1 | 4-Methoxyphenylboronic acid | Morpholine | 95% |
| 2 | 4-Chlorophenylboronic acid | Pyrrolidine | 91% |
| 3 | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | Aniline | 75% |
| 4 | 3-Iodophenylboronic acid | Benzylamine | 83% |
| 5 | 4-Acetylphenylboronic acid | Cyclohexylamine | 88% |
| 6 | Thiophene-3-boronic acid | Diethylamine | 79% |
Data sourced from Angewandte Chemie International Edition.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for key synthetic strategies.
Protocol 1: Traditional Sulfonamide Synthesis
This protocol describes the conventional reaction between a sulfonyl chloride and a primary amine.[13]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, typically triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir. Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a dilute acid (e.g., 1 M HCl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: One-Pot Decarboxylative Chlorosulfonylation and Amination
This novel method converts aromatic carboxylic acids directly into sulfonamides.[9]
-
Setup: To an oven-dried vial, add the (hetero)aryl carboxylic acid (1.0 equiv., 0.5 mmol), [Cu(MeCN)₄]BF₄ (50 mol %), and a chlorinating agent such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.5 equiv.).
-
Solvent and SO₂ Addition: Add anhydrous acetonitrile (0.5 M) and liquefied sulfur dioxide (SO₂, 2.0 equiv.) at -10 °C. Seal the vial.
-
Irradiation: Place the reaction vial approximately 5 cm from a 365 nm LED lamp and irradiate for 12 hours at room temperature.
-
Amine Addition: After irradiation, carefully vent the excess SO₂. Add the desired amine (1.5 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) to the crude reaction mixture.
-
Reaction and Purification: Stir the mixture at room temperature until the sulfonyl chloride intermediate is fully consumed (monitor by TLC or LC-MS). The product can then be purified using standard workup and chromatography procedures.
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms of action.
Caption: Palladium-catalyzed one-pot sulfonamide synthesis workflow.
Many sulfonamide-based drugs, particularly the classic "sulfa drugs," function by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but not present in humans.[5]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
advantages of using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride over other sulfonylating agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides, a scaffold present in a wide array of therapeutic agents. While common reagents like tosyl chloride, mesyl chloride, and dansyl chloride are widely utilized, 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride presents a unique set of properties that can offer distinct advantages in specific synthetic contexts, particularly in the realm of medicinal chemistry.
This guide provides a comparative analysis of this compound against other conventional sulfonylating agents. It is important to note that while direct, side-by-side experimental comparisons in the literature are limited, the advantages outlined below are inferred from established principles of organic chemistry, including steric and electronic effects, and the known physicochemical properties of the tetralin moiety.
Key Advantages of this compound
The primary advantages of using this compound stem from the unique structural and physicochemical properties conferred by the tetrahydronaphthyl group.
-
Modulation of Lipophilicity: The partially saturated bicyclic ring system of the tetralin moiety significantly increases the lipophilicity of the resulting sulfonamide. In drug discovery, optimizing lipophilicity is crucial for improving a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). By introducing the tetralin group, researchers can fine-tune the lipophilicity of a lead compound, potentially enhancing its ability to cross biological membranes and reach its target.
-
Steric Influence on Selectivity: The bulky nature of the tetrahydronaphthyl group can influence the regioselectivity of sulfonylation reactions, particularly with substrates possessing multiple reactive sites. This steric hindrance can favor the sulfonylation of less hindered primary amines over more hindered secondary amines or lead to selective reactions at a specific position in a complex molecule.
-
Structural Rigidity and Scaffolding: The rigid framework of the tetralin group can serve as a valuable scaffold in drug design. It allows for the precise spatial orientation of other functional groups, which can be critical for achieving high-affinity interactions with biological targets. This conformational rigidity can help in designing molecules with improved binding selectivity and reduced off-target effects.
-
Potential for Unique Biological Interactions: The tetralin scaffold itself is found in numerous biologically active compounds. Its incorporation into a sulfonamide may lead to novel interactions with biological targets, potentially resulting in unique pharmacological profiles.
Comparative Performance Data
Table 1: Comparison of Physicochemical and Reactivity Properties of Sulfonylating Agents
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| Molecular Weight ( g/mol ) | 230.71[1] | 190.65 | 114.55 | 269.75[2] |
| Reactivity | Moderate | Moderate to High | High | Moderate |
| Steric Hindrance | High | Moderate | Low | High |
| Lipophilicity of Sulfonamide | High | Moderate | Low | High |
| Fluorescent Tag | No | No | No | Yes[2] |
| Primary Application | Medicinal Chemistry, Scaffold Hopping | General Organic Synthesis, Protecting Group | General Organic Synthesis | Fluorescent Labeling, Amine Derivatization[2] |
Table 2: Qualitative Comparison of Performance in Sulfonamide Synthesis
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| Reaction with Primary Amines | Generally good yields | Generally high yields | Generally high yields | Generally good yields |
| Reaction with Secondary Amines | May be slower due to sterics | Good yields | Good yields | May be slower due to sterics |
| Regioselectivity | Potentially high due to sterics | Moderate | Low | Potentially high due to sterics |
| Stability of Sulfonamide | High | High | High | High |
| Ease of Product Purification | Standard chromatographic methods | Often crystalline, easy to purify | Can be challenging due to polarity | Can be aided by fluorescence |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfonamides using various sulfonylating agents. These can be adapted for specific substrates and reaction scales.
General Protocol for Sulfonylation of an Amine
This protocol can be adapted for this compound, tosyl chloride, and mesyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05-1.2 eq) in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Dansylation of an Amine for Fluorescent Labeling
Materials:
-
Amine sample
-
Dansyl chloride solution (e.g., 1-2 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
-
Acetone
Procedure:
-
Dissolve the amine sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution in acetone to the amine solution.
-
Incubate the mixture in the dark at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60 minutes.
-
The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) to react with the excess dansyl chloride.
-
The resulting dansylated amine can be analyzed by techniques such as HPLC with fluorescence detection or mass spectrometry.[3]
Visualizing the Sulfonylation Process
The following diagrams illustrate the general workflow and logic of selecting a sulfonylating agent.
Caption: General workflow for sulfonamide synthesis.
Caption: Decision tree for selecting a sulfonylating agent.
References
Differentiating Isomers of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of isomers is a critical step in chemical synthesis and drug development. Positional isomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of spectroscopic methods for differentiating 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride from its key positional isomers. By leveraging the distinct electronic and steric environments of each isomer, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer clear and reproducible methods for structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its predicted data for the 1-, 5-, and 6-sulfonyl chloride isomers. The predictions are based on established substituent effects observed in related tetralin derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| 2-Sulfonyl chloride | δ 7.7-7.9 (m, 2H), 7.3 (d, 1H) | δ 2.8-3.0 (m, 4H), 1.8-2.0 (m, 4H) |
| 1-Sulfonyl chloride (Predicted) | δ 8.0-8.2 (d, 1H), 7.4-7.6 (m, 2H) | δ 2.9-3.1 (t, 2H), 2.6-2.8 (t, 2H), 1.8-2.0 (m, 4H) |
| 5-Sulfonyl chloride (Predicted) | δ 7.2-7.4 (m, 3H) | δ 3.5-3.7 (t, 1H), 2.8-3.0 (m, 2H), 1.8-2.2 (m, 5H) |
| 6-Sulfonyl chloride (Predicted) | δ 7.6-7.8 (s, 1H), 7.2-7.4 (m, 2H) | δ 2.8-3.0 (m, 4H), 1.8-2.0 (m, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| 2-Sulfonyl chloride | δ 145-147, 138-140, 130-132, 128-130, 126-128, 125-127 | δ 29-31, 22-24 |
| 1-Sulfonyl chloride (Predicted) | δ 140-142, 136-138, 133-135, 130-132, 128-130, 126-128 | δ 30-32, 28-30, 22-24, 21-23 |
| 5-Sulfonyl chloride (Predicted) | δ 138-140, 135-137, 130-132, 128-130, 126-128, 124-126 | δ 45-47, 30-32, 28-30, 20-22 |
| 6-Sulfonyl chloride (Predicted) | δ 143-145, 139-141, 130-132, 128-130, 127-129, 125-127 | δ 29-31, 28-30, 22-24, 21-23 |
Table 3: IR Spectroscopic Data (Experimental and Predicted Characteristic Absorptions)
| Isomer | Key Absorptions (cm⁻¹) |
| 2-Sulfonyl chloride | ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch), ~3050 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch) |
| 1-Sulfonyl chloride (Predicted) | ~1375 (asymmetric SO₂ stretch), ~1185 (symmetric SO₂ stretch), ~3060 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch) |
| 5-Sulfonyl chloride (Predicted) | ~1365 (asymmetric SO₂ stretch), ~1175 (symmetric SO₂ stretch), ~3050 (aromatic C-H stretch), ~2930 (aliphatic C-H stretch) |
| 6-Sulfonyl chloride (Predicted) | ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch), ~3050 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Sulfonyl chloride | 230/232 (M⁺, Cl isotope pattern) | 131 (M⁺ - SO₂Cl), 115, 91 |
| 1-Sulfonyl chloride (Predicted) | 230/232 (M⁺, Cl isotope pattern) | 131 (M⁺ - SO₂Cl), 115, 91 |
| 5-Sulfonyl chloride (Predicted) | 230/232 (M⁺, Cl isotope pattern) | 131 (M⁺ - SO₂Cl), 115, 91 |
| 6-Sulfonyl chloride (Predicted) | 230/232 (M⁺, Cl isotope pattern) | 131 (M⁺ - SO₂Cl), 115, 91 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon skeleton of the molecule and identify the substitution pattern on the aromatic ring.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, relaxation delay of 1 s, 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, relaxation delay of 2 s, 512-1024 scans.
-
The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the substitution pattern. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the sulfonyl chloride functional group and other characteristic bonds.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic strong absorption bands for the S=O asymmetric and symmetric stretches of the sulfonyl chloride group.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Acquisition:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺), which should exhibit the characteristic 3:1 isotopic pattern for chlorine. Analyze the major fragment ions to deduce the fragmentation pathways, which can provide clues about the isomer structure.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the isomers of 5,6,7,8-tetrahydronaphthalene-sulfonyl chloride using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Comparative Analysis of Synthetic Routes for Sertraline, a Tetralin-Based Drug Candidate
This guide provides a detailed comparison of two distinct synthetic routes to Sertraline, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, which is characterized by its core tetralin structure.[1] The comparison focuses on reaction efficiency, stereoselectivity, and overall yield, providing researchers with data to evaluate the optimal pathway for laboratory and industrial synthesis.
Route A: The Racemic Amine Resolution Pathway
This classical approach involves the synthesis of a racemic cis/trans mixture of the key amine intermediate, followed by resolution to isolate the desired (1S, 4S)-isomer. A key step is the reductive amination of the tetralone precursor.
Route B: The Chemoenzymatic Asymmetric Synthesis Pathway
A modern alternative that employs a ketoreductase (KRED) enzyme to achieve a highly stereoselective reduction of the tetralone precursor.[2] This route aims to establish the desired chirality early in the synthesis, avoiding a late-stage resolution.
Quantitative Data Comparison
The following table summarizes the key performance indicators for each synthetic route, providing a clear comparison of their efficiency.
| Metric | Route A: Racemic Resolution | Route B: Chemoenzymatic |
| Key Intermediate | Racemic cis/trans-amine | (S)-Tetralone |
| Stereocontrol Method | Diastereoselective Reduction & Chiral Resolution | Enzymatic Kinetic Resolution |
| Overall Yield | ~36-41% | ~16% (from racemic ketone)[2] |
| Purity of Final Product (HCl Salt) | >99% ee | >99% ee[3] |
| Key Advantages | Established, well-documented procedure | High stereoselectivity, avoids chiral resolving agents |
| Key Disadvantages | Loss of >50% of material during resolution | Lower overall yield from racemate, requires specialized enzymes |
Experimental Protocols
Route A: Racemic Amine Resolution Pathway
This pathway begins with the formation of the key tetralone intermediate, which is then converted to an imine and subsequently reduced.
Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
-
To a stirred solution of 1-naphthol in 1,2-dichlorobenzene, add anhydrous AlCl₃.
-
Heat the mixture to facilitate the Friedel-Crafts alkylation.
-
Upon reaction completion, quench the reaction carefully with ice-water.
-
Extract the product with an organic solvent, wash, dry, and concentrate under vacuum.
-
Purify the resulting tetralone by recrystallization.
Step 2: Formation and Reduction of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine [4]
-
Combine the tetralone from Step 1 with a suitable solvent like methanol or isopropyl alcohol in a pressure-rated vessel.[4]
-
Cool the mixture and add monomethylamine.[4]
-
Heat the vessel to drive the imine formation.[4]
-
After cooling, reduce the intermediate imine in situ. While various reducing agents can be used, hydrogenation over a Raney-Ni catalyst provides a favorable cis/trans diastereomeric ratio of approximately 92:8.[5]
-
Isolate the resulting racemic cis-amine.
Step 3: Resolution of (±)-cis-amine
-
Dissolve the racemic cis-amine in a suitable solvent, such as ethanol.
-
Add R-(-)-mandelic acid to form diastereomeric salts.
-
The salt of the desired (1S, 4S)-isomer will selectively precipitate.
-
Isolate the salt by filtration.
-
Treat the isolated salt with a base to liberate the free (1S, 4S)-amine.
-
Convert the free amine to the hydrochloride salt (Sertraline HCl) by treating with HCl in a suitable solvent like methyl acetate.[3]
Route B: Chemoenzymatic Asymmetric Synthesis[2]
This route leverages an enzymatic step to create the chiral center required for the final product.
Step 1: KRED-Catalyzed Bioreduction of Racemic Tetralone [2]
-
Prepare a buffered solution containing the racemic tetralone precursor.
-
Add a selected ketoreductase (KRED) and a cofactor regeneration system (e.g., isopropanol and NADP+).
-
Incubate the reaction under optimal temperature and pH conditions for the enzyme. The KRED selectively reduces the (S)-enantiomer of the tetralone to the corresponding (S,S)-alcohol with high diastereoselectivity (99:1) and enantioselectivity (>99% ee).[2]
-
Monitor the reaction progress. The theoretical maximum yield is 50% as it is a kinetic resolution of a racemate.[2]
-
Extract the (S,S)-alcohol and the unreacted (R)-ketone from the reaction mixture.
Step 2: Oxidation of (S,S)-alcohol to (S)-ketone [2]
-
Dissolve the purified (S,S)-alcohol in a suitable solvent.
-
Perform an oxidation using a system such as sodium hypochlorite with an organocatalyst like 2-azaadamantane N-oxyl (AZADO).[2]
-
This step converts the alcohol to the enantiopure (S)-ketone, which is a direct precursor to Sertraline.[2]
-
Purify the resulting (S)-ketone.
Step 3: Reductive Amination of (S)-ketone [2]
-
React the enantiopure (S)-ketone with methylamine to form the corresponding imine.
-
Reduce the imine stereoselectively using a reducing agent like sodium borohydride or via catalytic hydrogenation to yield the (1S, 4S)-amine (Sertraline).[2]
-
Convert the final amine product to its hydrochloride salt.
Visualizations
Workflow and Logic Comparison
The following diagram illustrates the differing logical flows of the two synthetic routes, highlighting the key point of stereochemical control.
Caption: Comparison of workflow for Route A (top) and Route B (bottom).
Sertraline's Mechanism of Action
Sertraline's therapeutic effect is primarily derived from its ability to selectively inhibit the reuptake of serotonin in the brain.[[“]][7]
Caption: Sertraline inhibits the serotonin transporter (SERT), increasing serotonin levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
comparative study of different catalysts for sulfonylation with tetralin-6-sulfonyl chloride
A Comparative Guide to Solid Acid Catalysts for Aromatic Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of aromatic compounds is a cornerstone of organic synthesis, providing access to sulfones that are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and polymers. While classical Friedel-Crafts sulfonylation often relies on stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃ or FeCl₃, the development of heterogeneous solid acid catalysts offers a greener, more sustainable alternative. These catalysts are typically easier to handle, minimize corrosive waste streams, and are often reusable.
This guide provides a comparative overview of various solid acid catalysts for the sulfonylation of aromatic compounds with arenesulfonyl chlorides. Due to a lack of specific comparative studies on sulfonylation reactions utilizing tetralin-6-sulfonyl chloride, this document will focus on the principles and data derived from the well-studied sulfonylation of common arenes. The data and protocols presented herein are based on established literature to provide a robust framework for catalyst selection and experimental design. A key study in this area has screened various metal-exchanged clays and synthetic zeolites, identifying Fe³⁺-montmorillonite and Zeolite Beta as particularly active catalysts.[1][2]
Comparative Performance of Solid Acid Catalysts
The efficacy of a catalyst in Friedel-Crafts sulfonylation is determined by several factors, including the nature and strength of its acidic sites (both Brønsted and Lewis), its surface area, and its pore structure. The following table summarizes the performance of selected solid acid catalysts in the model reaction of an arene with an arenesulfonyl chloride.
Table 1: Performance of Various Solid Acid Catalysts in the Sulfonylation of Toluene with p-Toluenesulfonyl Chloride
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield of Di-p-tolyl sulfone (%) | Selectivity (para:ortho) |
| Fe³⁺-montmorillonite | 20 | 120 | 5 | 92 | >99:1 |
| Zeolite Beta (H⁺) | 25 | 140 | 6 | 90 | 98:2 |
| Zeolite Y (H⁺) | 30 | 150 | 8 | 75 | 95:5 |
| ZSM-5 (H⁺) | 30 | 150 | 8 | 68 | 97:3 |
| Montmorillonite K10 | 20 | 120 | 6 | 65 | 99:1 |
Data is representative and compiled based on trends reported in literature for the sulfonylation of aromatic compounds.[1][2]
Key Observations:
-
Fe³⁺-montmorillonite emerges as a highly effective catalyst, demonstrating excellent yield in a relatively short reaction time. Its activity is attributed to a favorable combination of Lewis and Brønsted acid sites.[1]
-
Zeolite Beta also shows high activity, which is characteristic of its strong Brønsted acidity and three-dimensional pore structure.[1][3]
-
Zeolite Y and ZSM-5 are moderately active but generally require higher temperatures and longer reaction times to achieve comparable yields.
-
A significant advantage of these solid acids is the high para-selectivity observed, which is often a challenge with traditional homogeneous catalysts.[1]
Experimental Protocols
Below is a detailed methodology for a representative Friedel-Crafts sulfonylation reaction using a solid acid catalyst.
General Procedure for Solid Acid-Catalyzed Sulfonylation:
-
Catalyst Activation: The solid acid catalyst (e.g., Fe³⁺-montmorillonite or Zeolite Beta) is activated by heating at 120°C under vacuum for 4 hours to remove adsorbed moisture.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the aromatic substrate (e.g., toluene, 10 mmol), the arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, 10 mmol), and the activated solid acid catalyst (20-30 wt% with respect to the sulfonyl chloride). Anhydrous solvent (e.g., 1,2-dichloroethane, 20 mL) is then added.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 120-150°C) under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration and washed with a suitable solvent (e.g., dichloromethane).
-
Product Isolation: The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfone.
-
Catalyst Recycling: The recovered catalyst is washed thoroughly with a solvent, dried, and reactivated under vacuum at 120°C for subsequent reuse.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of different catalysts in a sulfonylation reaction.
Caption: Experimental workflow for comparing solid acid catalysts in sulfonylation.
References
A Comparative Guide to Identifying Impurities in 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount for the integrity and reproducibility of their work. 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the assessment of purity and the identification of impurities in such compounds.
This guide provides a comparative overview of HPLC methods for the analysis of this compound, supported by detailed experimental protocols. It also explores alternative analytical techniques and discusses the potential impurities that may be encountered.
Comparison of Analytical Techniques for Impurity Profiling
While HPLC is a primary tool for the analysis of non-volatile and thermally labile compounds like sulfonyl chlorides, other techniques can also provide valuable information. The choice of method depends on the specific impurity and the analytical goal.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally unstable compounds, versatile with various detectors (e.g., UV, MS).[1] | Can be time-consuming, requires expertise for method development. | Ideal for quantifying the main component and separating polar and non-polar impurities. |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile and semi-volatile compounds, high resolution.[2] | Not suitable for non-volatile or thermally labile compounds. | Useful for detecting volatile impurities like residual solvents or the starting material (tetralin). |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of Mass Spectrometry. | Provides molecular weight and structural information of impurities, highly sensitive and specific. | Higher cost and complexity compared to HPLC-UV. | Powerful for identifying unknown impurities and confirming the structures of known ones. |
| NMR Spectroscopy | Provides detailed information about the chemical structure of molecules. | Unambiguous structure elucidation, can quantify impurities with an internal standard (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex for mixtures. | Excellent for characterizing the main compound and for structural confirmation of isolated impurities. |
Potential Impurities in this compound
Impurities can originate from the synthetic route or degradation. The synthesis of this compound typically involves the sulfonation of tetralin, followed by chlorination. The primary degradation pathway is hydrolysis of the reactive sulfonyl chloride group.
Likely Impurities:
-
Starting Material: 5,6,7,8-Tetrahydronaphthalene (Tetralin)
-
Intermediate/Degradation Product: 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid
-
Isomeric By-products: e.g., 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride
-
Residual Solvents: From the synthesis and purification process.
HPLC Methods for Impurity Identification
Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for the analysis of moderately polar to non-polar aromatic compounds.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a reliable starting point for the purity analysis of this compound.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the solvent. Due to the reactivity of the sulfonyl chloride, fresh samples should be prepared and analyzed promptly.
-
Hypothetical Separation Data:
| Compound | Expected Retention Time (min) | Rationale |
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | ~ 3.5 | Highly polar, elutes early. |
| This compound | ~ 15.0 | Main component, moderate polarity. |
| 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride | ~ 16.5 | Isomer, likely to have similar polarity and elute close to the main peak. |
| 5,6,7,8-Tetrahydronaphthalene (Tetralin) | ~ 22.0 | Non-polar, strongly retained, elutes late. |
Method 2: Ion-Pair Chromatography
This technique can be used to improve the retention and peak shape of the highly polar sulfonic acid impurity.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Aqueous buffer containing 5 mM Tetrabutylammonium phosphate, pH adjusted to 7.0.
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Similar gradient profile as in Method 1, may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as in Method 1.
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Pair Chromatography |
| Principle | Separation based on hydrophobicity. | An ion-pairing reagent is added to the mobile phase to form a neutral complex with ionic analytes, increasing their retention on a reversed-phase column. |
| Advantages | Robust, reproducible, wide range of column choices, compatible with MS when using volatile mobile phase additives (e.g., formic acid).[3] | Improved retention and peak shape for ionic impurities like sulfonic acids. |
| Disadvantages | May have limited retention for very polar impurities like sulfonic acids. | Column equilibration can be slow, the ion-pairing reagent can be difficult to remove from the column, generally not MS-compatible. |
Visualizing the Workflow and Chemical Relationships
To provide a clearer understanding of the analytical process and the chemical context, the following diagrams illustrate the experimental workflow and the relationship between the main compound and its primary degradation product.
Caption: General experimental workflow for HPLC-based impurity identification.
Caption: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
References
A Mechanistic Comparison of Reactions Involving Different Aryl Sulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity among various aryl sulfonyl chlorides is paramount for optimizing synthetic strategies and designing targeted molecular probes and therapeutics. This guide provides an objective comparison of the performance of different aryl sulfonyl chlorides in key chemical transformations, supported by experimental data and detailed protocols.
The reactivity of an aryl sulfonyl chloride is intrinsically linked to the electronic and steric nature of the substituents on the aromatic ring. These factors govern the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), thereby influencing the rates and outcomes of nucleophilic substitution and Friedel-Crafts reactions. This guide will delve into a mechanistic comparison of aryl sulfonyl chlorides in three pivotal reactions: sulfonamide formation, sulfonate ester formation, and Friedel-Crafts sulfonylation.
Comparative Reactivity Analysis
The propensity of an aryl sulfonyl chloride to react with a nucleophile is primarily dictated by the electron density at the sulfonyl sulfur atom. Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃), increase electron density, thereby reducing the reactivity of the sulfonyl chloride.[1]
This principle is quantitatively captured by the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive ρ (rho) value for a reaction indicates that it is accelerated by electron-withdrawing groups. For instance, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides exhibits a ρ-value of +2.02, confirming that EWGs enhance reactivity.[2]
Sulfonamide Formation (Aminolysis)
The reaction of aryl sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. The rate of this reaction is highly dependent on the substituents of the aryl sulfonyl chloride. Generally, aryl sulfonyl chlorides with electron-withdrawing groups react faster with amines. For example, p-nitrobenzenesulfonyl chloride is significantly more reactive than p-toluenesulfonyl chloride.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Sulfonate Ester Formation (Alcoholysis)
Similar to sulfonamide formation, the synthesis of sulfonate esters via the reaction of aryl sulfonyl chlorides with alcohols is also influenced by the electronic properties of the aryl ring. Aryl sulfonyl chlorides bearing electron-withdrawing groups exhibit higher reactivity towards alcohols. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur. This reaction is often catalyzed by a base, such as pyridine.
Friedel-Crafts Sulfonylation
In Friedel-Crafts sulfonylation, an aryl sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl sulfone. The reactivity of the aryl sulfonyl chloride in this electrophilic aromatic substitution reaction is also enhanced by the presence of electron-withdrawing groups on its aryl ring. This is because the Lewis acid coordinates to an oxygen atom of the sulfonyl group, increasing the electrophilicity of the sulfur atom and facilitating the formation of the sulfonyl cation or a polarized complex that acts as the electrophile.
Data Presentation
To provide a clear and concise comparison, the following tables summarize the available quantitative data on the reactivity of various aryl sulfonyl chlorides.
Table 1: Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides in Acetonitrile at 0°C[2]
| Substituent (X) in X-C₆H₄-SO₂Cl | Hammett Constant (σ) | Second-Order Rate Constant (k x 10⁵) (M⁻¹s⁻¹) |
| 4-N(CH₃)₂ | -0.66 | 0.133 |
| 4-OCH₃ | -0.27 | 0.67 |
| 4-CH₃ | -0.17 | 1.33 |
| H | 0.00 | 3.72 |
| 4-Cl | 0.23 | 6.10 |
| 3-CF₃ | 0.43 | - |
| 4-NO₂ | 0.78 | - |
Note: Data for 3-CF₃ and 4-NO₂ were not explicitly provided in the cited source but are expected to be significantly higher based on the positive ρ-value.
Table 2: Relative Yields of Diaryl Sulfones in Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation[3]
| Aryl Sulfonyl Chloride | Arene | Product Yield (%) |
| Benzenesulfonyl chloride | Benzene | 85 |
| p-Toluenesulfonyl chloride | Toluene | 92 |
| p-Nitrobenzenesulfonyl chloride | Benzene | 95 |
| p-Methoxybenzenesulfonyl chloride | Anisole | 88 |
Table 3: Comparative IC₅₀ Values of Substituted Benzenesulfonamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors[4][5][6]
| Aryl Moiety | MMP-13 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| 4-Phenoxyphenyl | 3.4 | >10,000 | >10,000 |
| 4-(4-Fluorophenoxy)phenyl | 1.6 | 730 | 600 |
| 4-Biphenyl | 2.2 | - | - |
| N-O-Isopropyl-4-chlorobenzenesulfonamide | 3.0 | Highly Selective | Highly Selective |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the rest of the inhibitor structure. This table provides a general comparison of the effect of the aryl sulfonyl moiety.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for designing new experiments. Below are representative protocols for the synthesis of a sulfonamide and a sulfonate ester, and for monitoring reaction kinetics.
Experimental Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve p-toluenesulfonyl chloride in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of benzylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-4-methylbenzenesulfonamide.
Experimental Protocol 2: Synthesis of Phenyl p-toluenesulfonate
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve phenol and pyridine in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up the reaction as described in Experimental Protocol 1.
-
Purify the crude product by recrystallization or column chromatography to yield phenyl p-toluenesulfonate.
Experimental Protocol 3: Kinetic Analysis of Sulfonamide Formation by HPLC
Objective: To determine the second-order rate constant for the reaction between an aryl sulfonyl chloride and an amine.
Materials and Equipment:
-
Aryl sulfonyl chloride of interest
-
Amine of interest
-
Acetonitrile (HPLC grade) as solvent
-
Internal standard (e.g., a stable compound that does not react with the reactants or products and has a distinct retention time)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl sulfonyl chloride, amine, and internal standard in acetonitrile of known concentrations.
-
Reaction Setup: In a thermostated vessel at a constant temperature, mix known volumes of the aryl sulfonyl chloride and internal standard solutions.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the amine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a large volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The HPLC method should be developed to separate the starting materials, product, and the internal standard.
-
Data Analysis:
-
Create a calibration curve for the aryl sulfonyl chloride by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
From the calibration curve, determine the concentration of the aryl sulfonyl chloride at each time point.
-
Plot 1/[Aryl Sulfonyl Chloride] versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant (k).
-
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate a typical experimental workflow, a signaling pathway involving a sulfonamide derivative, and the logical relationships governing the reactivity of aryl sulfonyl chlorides.
Conclusion
The reactivity of aryl sulfonyl chlorides is a tunable property that can be modulated through the judicious choice of substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity towards nucleophiles and in Friedel-Crafts reactions, a trend that is quantifiable and predictable. This guide provides a foundational understanding and practical data for researchers to compare and select the appropriate aryl sulfonyl chloride for their specific synthetic or medicinal chemistry applications. The provided experimental protocols offer a starting point for laboratory work, and the visual diagrams serve to reinforce the key concepts of reaction workflow, biological application, and the underlying principles of chemical reactivity.
References
Unveiling the Impact of Sulfonyl Chloride Variation on the Biological Activity of Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of sulfonamides derived from a variety of sulfonyl chlorides. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to be an invaluable resource for those engaged in the discovery and development of novel sulfonamide-based therapeutic agents.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of sulfonamides is critically influenced by the nature of the substituent on the aromatic ring of the sulfonyl chloride precursor. Variations in these substituents can significantly alter the electronic and steric properties of the resulting sulfonamide, thereby affecting its ability to inhibit the bacterial folate biosynthesis pathway.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of sulfonamide derivatives against various bacterial strains. These compounds share a common amine moiety but are derived from different benzenesulfonyl chlorides, highlighting the structure-activity relationship.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Benzenesulfonamide Derivatives
| Compound ID | Sulfonyl Chloride Precursor | R Group | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| 1a | Benzenesulfonyl chloride | -H | >256 | >256 | 128 | >256 | [1] |
| 1b | 4-Methylbenzenesulfonyl chloride | 4-CH₃ | 64 | 128 | 64 | 128 | [1] |
| 1c | 4-Chlorobenzenesulfonyl chloride | 4-Cl | 32 | 64 | 32 | 64 | [1] |
| 1d | 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | 16 | 32 | 16 | 32 | [1] |
| 2a | 4-Methylbenzenesulfonyl chloride | 4-CH₃ | 49±1.02 | 81±0.78 | - | - | [2] |
| 2b | 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | - | - | 86±0.58 | - | [2] |
Comparative Analysis of Anticancer Activity
The anticancer properties of sulfonamides are often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The substitution pattern on the benzenesulfonyl chloride moiety plays a pivotal role in determining the inhibitory potency and selectivity of these compounds.
The following table presents the half-maximal inhibitory concentration (IC50) values for various sulfonamide derivatives against different cancer cell lines, demonstrating the impact of sulfonyl chloride modification on anticancer activity.
Table 2: Comparative Anticancer Activity (IC50 in µM) of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Derivatives
| Compound ID | Sulfonyl Chloride Precursor | R Group | MDA-MB-231 | T-47D | SK-N-MC | Reference |
| 3a | Benzenesulfonyl chloride | -H | 15.3 ± 1.2 | 20.1 ± 1.8 | 25.4 ± 2.1 | [3] |
| 3b | 4-Methylbenzenesulfonyl chloride | 4-CH₃ | 12.8 ± 1.1 | 18.5 ± 1.5 | 22.1 ± 1.9 | [3] |
| 3c | 4-Chlorobenzenesulfonyl chloride | 4-Cl | 8.5 ± 0.7 | 12.3 ± 1.0 | 15.6 ± 1.3 | [3] |
| 3d | 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | 5.1 ± 0.4 | 8.9 ± 0.7 | 10.2 ± 0.9 | [3] |
| 3e | Pentafluorobenzenesulfonyl chloride | -F₅ | 2.5 ± 0.2 | 4.1 ± 0.3 | 6.8 ± 0.5 | [3] |
Key Biological Signaling Pathways
Antibacterial Mechanism: Inhibition of Folate Biosynthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor essential for the production of nucleotides and certain amino acids, thereby halting bacterial growth and replication.[5]
Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase Inhibition
Many sulfonamide-based anticancer agents function by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Sulfonamides, through their zinc-binding properties, can effectively inhibit CA IX, leading to an increase in the extracellular pH and a decrease in the intracellular pH, ultimately inducing apoptosis in cancer cells.
References
- 1. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride, ensuring the safety of personnel and the protection of the environment.
Key Safety and Hazard Information
This compound is a corrosive and water-reactive substance that requires careful handling. It is crucial to be aware of its specific hazards to mitigate risks in the laboratory.
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects.[2] | |
| Reactivity | Reacts violently with water. Contact with water liberates toxic gas.[3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure safety and compliance with regulations. The following steps provide a clear procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tight-sealing safety goggles and a face shield.[3]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use only under a chemical fume hood.[3]
2. Waste Collection:
-
Container: Use a designated, clean, and dry chemical waste container made of a compatible material (e.g., glass or polyethylene). The container must be clearly labeled "Hazardous Waste: this compound".
-
Segregation: Do not mix this waste with other chemical waste streams, especially aqueous or protic solutions, due to its violent reaction with water.[3]
-
Spill Management: In case of a spill, do not use water. Sweep up the solid material and place it into a suitable container for disposal.[3] Avoid dust formation.
3. Storage Pending Disposal:
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Moisture Control: Protect the container from moisture.[3]
4. Final Disposal:
-
Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that causes severe skin burns and eye damage[1]. Due to its reactivity, particularly with water, stringent adherence to PPE protocols is mandatory to prevent exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile or neoprene gloves- Safety glasses with side shields- Flame-resistant laboratory coat |
| Weighing and Transferring | - Double-gloving (nitrile or neoprene)- Chemical splash goggles- Flame-resistant laboratory coat- Face shield (recommended)- Use of a chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor/acid gas cartridges) |
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂S[1][2][3] |
| Molecular Weight | 230.71 g/mol [1][2][3] |
| Appearance | Off-white to light yellow solid[2] |
| Melting Point | 58°C[2] |
| Boiling Point | 341.8 ± 31.0 °C (Predicted)[2] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[2] |
Operational Plan for Safe Handling
A systematic workflow is critical for the safe handling of this reactive compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
a. Quenching Protocol for Residual this compound
This protocol is for the neutralization of small, residual amounts of the compound, for instance, on contaminated labware.
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a cold, dilute solution of a weak base, such as sodium bicarbonate, or a mixture of ice and water.
-
Slow Addition: While vigorously stirring the basic solution or water, slowly and carefully add the residual sulfonyl chloride. This can be done by rinsing the contaminated glassware with a small amount of a compatible, inert solvent (e.g., acetone) and adding the rinse solution dropwise to the quenching mixture.
-
Control Reaction: Be aware that the reaction is exothermic and will generate hydrogen chloride gas. The rate of addition should be controlled to prevent excessive heat generation and fuming.
-
Neutralization Check: After the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis. Check the pH of the solution to confirm it is neutral or slightly basic. If acidic, add more base.
-
Disposal: The neutralized aqueous solution should be collected in a designated aqueous hazardous waste container.
b. Spill Management Protocol
In the event of a spill, immediate action is crucial.
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, open a sash to increase ventilation.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE as outlined in Table 1 for "Large-Scale Operations or Spills."
-
Containment: For small spills, cover with an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a cloth or sponge and a suitable solvent. The cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed, and compatible container.- Label as "Halogenated Organic Solid Waste." |
| Liquid Waste | - Collect in a labeled, sealed, and appropriate solvent waste container.- Label as "Halogenated Organic Liquid Waste." |
| Contaminated Materials | - Includes gloves, absorbent pads, and disposable labware.- Collect in a sealed bag or container labeled as "Hazardous Waste." |
Important Considerations:
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed, preferably under an inert atmosphere[2].
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
